molecular formula C27H40O3 B15542603 Calcipotriol Impurity C

Calcipotriol Impurity C

Katalognummer: B15542603
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: LWQQLNNNIPYSNX-CNHGJVKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcipotriol Impurity C is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H40O3

Molekulargewicht

412.6 g/mol

IUPAC-Name

5-[2-[(7aS)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m0/s1

InChI-Schlüssel

LWQQLNNNIPYSNX-CNHGJVKFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Calcipotriol Impurity C: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcipotriol Impurity C, a known isomeric impurity of the synthetic vitamin D analogue, Calcipotriol. This document details its chemical structure, physicochemical properties, and analytical methodologies, serving as a critical resource for quality control, drug development, and research applications.

Chemical Identity and Structure

This compound, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol, differing in the geometry of the triene system.[1][2][3][4][5] Its formation is typically related to the synthesis process of the active pharmaceutical ingredient.[]

Chemical Structure:

The chemical structure of this compound is provided below.

(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol

A 2D representation of the chemical structure can be generated using chemical drawing software from its IUPAC name or SMILES string: O[C@H]1C--INVALID-LINK--C(/C(C1)=C/C=C2[C@]3([H])CC--INVALID-LINK--/C=C/--INVALID-LINK--O">C@H[C@@]3(C)CCC/2)=C

Physicochemical and General Properties

This compound is commercially available as a reference standard for analytical purposes.[][7] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2][5][8]
Synonyms (5E)-Calcipotriol; Calcipotriene Related Compound C; (5E)-Calcipotriene[1][2][3][4][5]
CAS Number 113082-99-8[1][7][8][9]
Molecular Formula C27H40O3[1][8][9]
Molecular Weight 412.60 g/mol [4][9]
Table 2: Physicochemical Properties
PropertyValue
Appearance Off-white solid[8]
Purity (typical) ≥95%[7][8]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[8][10]
Storage 2-8°C, protect from light, under an inert atmosphere (e.g., Nitrogen)[8][9]
Table 3: Spectroscopic and Analytical Data
Data TypeDescription
HPLC-UV λmax 264 nm[]
H-NMR, C-NMR, Mass Spec, IR, TGA Typically provided by the supplier with the reference standard.[10]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities

This method is capable of separating Calcipotriol from its impurities, including Impurity C.[8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[][8]

  • Column Temperature: 50°C.[][8]

  • Mobile Phase: A gradient mixture of two components.

    • Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]

    • Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]

  • Gradient Program: A specific gradient program is utilized to achieve separation (refer to specialized literature for the exact gradient curve).[]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[]

  • Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[][8]

  • Injection Volume: 20 µL.[]

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v).[]

  • Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a known concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Quantify the impurity based on the peak area response relative to the standard or the main Calcipotriol peak, depending on the specific method validation (e.g., area normalization, external standard).

Biological Context and Signaling Pathways

As a stereoisomer of Calcipotriol, Impurity C's biological activity is of interest, particularly its interaction with the Vitamin D Receptor (VDR). Calcipotriol is a potent VDR agonist.[9][11] The canonical signaling pathway for VDR agonists is detailed below. While specific studies on the signaling of Impurity C are limited, this pathway provides the fundamental mechanism through which Calcipotriol and its analogues exert their biological effects.

The binding of a VDR agonist like Calcipotriol to the VDR leads to a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in various cellular processes, including cell proliferation, differentiation, and immune response, such as inhibiting the NF-κB signaling pathway.[4][11]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol (or Impurity C) VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR Heterodimer VDR_RXR->VDR_RXR_n Translocation VDRE VDRE (on DNA) VDR_RXR_n->VDRE Binds Gene_Mod Modulation of Gene Transcription VDRE->Gene_Mod Cell_Effects Cellular Effects (e.g., Anti-proliferation, Differentiation) Gene_Mod->Cell_Effects

Caption: Vitamin D Receptor (VDR) signaling pathway initiated by an agonist.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a drug substance or product.

Analytical_Workflow Sample Drug Substance or Product Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV Detection (264 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (vs. Reference Standard) Chromatogram->Identification Quantification Peak Area Quantification Chromatogram->Quantification Report Impurity Profile Report Identification->Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

References

Spectroscopic Characterization of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Calcipotriol (B1668217) Impurity C, a known related substance of the active pharmaceutical ingredient Calcipotriol. While specific, publicly available spectra for this impurity are limited, this document synthesizes known information and provides detailed experimental protocols based on the analysis of Calcipotriol and related vitamin D analogs. This guide is intended to assist researchers in the identification, quantification, and characterization of this impurity.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Its therapeutic effect is mediated through the Vitamin D receptor (VDR), modulating gene expression related to cell proliferation and differentiation.[1] During the synthesis and storage of Calcipotriol, various impurities can arise, including Calcipotriol Impurity C. The presence of impurities can impact the safety and efficacy of the final drug product, making their thorough characterization a critical aspect of drug development and quality control.

This compound is identified by the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[2][3][4] It is a geometric isomer of Calcipotriol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[2][3][4]
CAS Number 113082-99-8[2]
Molecular Formula C27H40O3[2][5]
Molecular Weight 412.6 g/mol [2][5]
Appearance Off-white solid[2]
Solubility Soluble in Methanol (B129727) (MeOH), Dimethyl sulfoxide (B87167) (DMSO)[2]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from related compounds, the expected spectral characteristics can be inferred. Commercial suppliers of the reference standard state that a Certificate of Analysis including H-NMR, Mass Spectrum, and IR data is provided upon purchase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its isomeric structure in relation to Calcipotriol.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
Specific data not publicly available

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
Specific data not publicly available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
Expected [M+H]⁺ ~413.3
Expected [M-H]⁻ ~411.3
Major Fragmentation Ions Specific data not publicly available, but would involve loss of water and fragmentation of the side chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of Calcipotriol, with characteristic absorptions for hydroxyl and alkene groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (hydroxyl) stretching
~2950-2850C-H (alkane) stretching
~1650C=C (alkene) stretching

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from established methods for Calcipotriol and other vitamin D analogs.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 1-5 mg of this compound reference standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7] The choice of solvent will depend on the solubility of the impurity and the desired resolution of the spectrum.

Instrumentation and Parameters:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard zg30 or zg.

    • Number of scans: 16-64 (adjust for signal-to-noise).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[][9]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) to determine fragmentation patterns.[10]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11]

  • Place the mixture into a pellet die and press under high pressure to form a transparent pellet.[11]

Instrumentation and Parameters:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow

Calcipotriol Signaling Pathway

Calcipotriol, and presumably its impurities that retain structural similarity, exert their effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.[12][13][14] The binding of Calcipotriol to the VDR leads to a cascade of molecular events that ultimately regulate gene expression.

Calcipotriol_Signaling_Pathway Calcipotriol Calcipotriol VDR_inactive Inactive VDR Calcipotriol->VDR_inactive Binds to VDR_active Active VDR VDR_inactive->VDR_active Conformational Change VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (Proliferation, Differentiation) VDRE->Gene_Transcription

Caption: Calcipotriol binds to the VDR, leading to heterodimerization with RXR and gene regulation.

Experimental Workflow for Impurity Characterization

The logical flow for the characterization of this compound involves isolation followed by a series of spectroscopic analyses to confirm its structure and purity.

Impurity_Characterization_Workflow Start Bulk Drug Sample (containing Impurity C) Isolation Isolation of Impurity C (e.g., Preparative HPLC) Start->Isolation Purity Purity Assessment (Analytical HPLC) Isolation->Purity Structural_Elucidation Structural Elucidation Purity->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, MS/MS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final Confirmed Structure and Purity of this compound NMR->Final MS->Final IR->Final

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for ensuring the quality and safety of Calcipotriol drug products. While detailed public data is scarce, this guide provides a framework for its analysis based on established techniques for related compounds. The provided experimental protocols for NMR, MS, and IR spectroscopy, along with an understanding of the relevant signaling pathways, offer a solid foundation for researchers and drug development professionals working with Calcipotriol and its impurities. The analytical profile of this compound is defined by high-performance liquid chromatography (HPLC) with UV detection and confirmation by mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR).[15] It presents a characteristic retention time and UV spectrum that facilitate its quantification against the active ingredient.[15]

References

Unraveling the Biological Profile of Calcipotriol Impurity C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, as well as its immunomodulatory effects, primarily through binding to the vitamin D receptor (VDR). The synthesis of Calcipotriol, however, can lead to the formation of several impurities, one of which is Calcipotriol Impurity C. As a process-related impurity and potential degradant, understanding the biological activity of Impurity C is crucial for ensuring the safety and efficacy of Calcipotriol drug products. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound.

This compound, also known by its chemical name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol and CAS number 113082-99-8, is structurally related to the active pharmaceutical ingredient.[1][2][3][4][5][6] Due to this structural similarity, it is categorized as a ligand for VDR-like receptors and is associated with the Vitamin D/VDR signaling pathway.[][8][9][10] However, detailed public data on its specific biological activity, such as its binding affinity to the VDR or its effects on cellular processes, remains limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1]
Synonyms Calcipotriene USP Related Compound C; (5E)-Calcipotriol; (5E)-Calcipotriene[1]
CAS Number 113082-99-8[]
Molecular Formula C27H40O3[]
Molecular Weight 412.6 g/mol []

Biological Activity and Signaling Pathways

Given that this compound is an isomer of Calcipotriol, it is plausible that it could exhibit some level of VDR binding and subsequent biological effects. However, without experimental data, the extent of this activity (agonist or antagonist), its potency relative to Calcipotriol, and its specific impact on downstream signaling remain unknown. The potential biological effects could include:

  • Modulation of Keratinocyte Proliferation and Differentiation: Calcipotriol is known to inhibit the proliferation and induce the differentiation of keratinocytes, which is a key mechanism in the treatment of psoriasis.[11]

  • Immunomodulatory Effects: Calcipotriol influences the function of various immune cells, including T-cells, which are implicated in the pathogenesis of psoriasis.[12][13]

The logical workflow for the interaction of a VDR ligand like this compound with its putative target is depicted in the following diagram.

VDR_Signaling_Pathway cluster_extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ImpurityC This compound VDR Vitamin D Receptor (VDR) ImpurityC->VDR Binding VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerization RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binding GeneTranscription Gene Transcription VDRE->GeneTranscription Modulation BiologicalEffects Biological Effects (e.g., altered proliferation, differentiation, immune response) GeneTranscription->BiologicalEffects

Caption: Putative signaling pathway for this compound via the Vitamin D Receptor.

Experimental Protocols

Detailed experimental protocols specifically designed to assess the biological activity of this compound are not available in published literature. However, standard assays used to characterize the activity of Vitamin D analogs like Calcipotriol can be adapted for this purpose. The following outlines hypothetical experimental workflows that could be employed.

1. VDR Binding Affinity Assay

A competitive binding assay could be performed to determine the affinity of this compound for the VDR.

VDR_Binding_Assay Start Start PrepareVDR Prepare Recombinant Human VDR Start->PrepareVDR Incubate Incubate VDR with Radiolabeled Ligand and varying concentrations of This compound PrepareVDR->Incubate RadiolabeledLigand Radiolabeled VDR Ligand (e.g., [3H]Calcitriol) RadiolabeledLigand->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and Ki Measure->Analyze End End Analyze->End Keratinocyte_Proliferation_Assay Start Start CultureKeratinocytes Culture Human Keratinocytes Start->CultureKeratinocytes Treat Treat Cells with varying concentrations of This compound CultureKeratinocytes->Treat Incubate Incubate for a Defined Period Treat->Incubate AddReagent Add Proliferation Reagent (e.g., BrdU or MTT) Incubate->AddReagent Measure Measure Absorbance/ Fluorescence AddReagent->Measure Analyze Analyze Data to Determine Effect on Proliferation Measure->Analyze End End Analyze->End

References

Calcipotriol Impurity C: An In-Depth Technical Guide on its Core Mechanism of Action on Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol Impurity C, identified as the (5E,7E)-geometric isomer of Calcipotriol and also known in scientific literature as PRI-2205, is a significant related substance of the widely used anti-psoriatic drug, Calcipotriol. While extensive research has elucidated the mechanism of action of Calcipotriol on skin cells, specific data on this compound remains limited. This technical guide synthesizes the available preclinical data on this impurity, primarily from studies on non-dermatological cell lines, and extrapolates a hypothesized mechanism of action on skin cells based on the well-understood pharmacology of its parent compound. This document provides quantitative data on its known biological activities, detailed experimental protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in dermatology.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, exerting its therapeutic effects by inhibiting keratinocyte proliferation and promoting their differentiation.[1][2] During its synthesis and storage, various impurities can arise, including this compound.[3] This impurity is a geometric isomer of Calcipotriol, specifically (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[4][5] Understanding the biological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.

Hypothesized Mechanism of Action on Skin Cells

The proposed mechanism of action for this compound in skin cells is predicated on its function as a Vitamin D Receptor (VDR) agonist, analogous to Calcipotriol.

Vitamin D Receptor Binding and Nuclear Translocation

It is hypothesized that this compound, due to its structural similarity to the natural VDR ligand calcitriol (B1668218) and the active drug Calcipotriol, binds to the VDR in the cytoplasm of keratinocytes. This binding is expected to induce a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then translocates to the nucleus.

Gene Transcription Modulation

Once in the nucleus, the VDR-RXR-ligand complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of genes that regulate key cellular processes in the skin.

Effects on Keratinocyte Proliferation and Differentiation

The primary therapeutic effect of Calcipotriol in psoriasis is the normalization of keratinocyte function. It is therefore hypothesized that this compound, through VDR-mediated gene regulation, will:

  • Inhibit Keratinocyte Proliferation: By downregulating the expression of genes that promote cell cycle progression, such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), as has been demonstrated for Calcipotriol.[8]

  • Promote Keratinocyte Differentiation: By upregulating the expression of genes associated with the normal maturation of keratinocytes.

Immunomodulatory Effects

Calcipotriol is known to have immunomodulatory effects on skin-infiltrating immune cells.[9] It is plausible that this compound may also exert such effects, potentially influencing the local inflammatory milieu in psoriatic lesions.

Below is a diagram illustrating the hypothesized signaling pathway for this compound in keratinocytes.

Calcipotriol_Impurity_C_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects ImpurityC Calcipotriol Impurity C VDR VDR ImpurityC->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR-ImpurityC Complex VDR_RXR->VDR_RXR_n Nuclear Translocation VDRE VDRE VDR_RXR_n->VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Proliferation_Genes Proliferation-Associated Genes (e.g., EGR1, PLK2) Gene_Transcription->Proliferation_Genes Downregulation Differentiation_Genes Differentiation-Associated Genes Gene_Transcription->Differentiation_Genes Upregulation Inhibit_Proliferation Inhibition of Keratinocyte Proliferation Proliferation_Genes->Inhibit_Proliferation Promote_Differentiation Promotion of Keratinocyte Differentiation Differentiation_Genes->Promote_Differentiation

Hypothesized signaling pathway of this compound in keratinocytes.

Quantitative Data on Biological Activity

Direct quantitative data for this compound (PRI-2205) on skin cells is currently unavailable in the peer-reviewed literature. However, its antiproliferative activity has been assessed in human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[6] These data provide valuable insight into its biological potential.

Cell LineAssayParameterCalcipotriol (PRI-2201)This compound (PRI-2205)
HL-60 (Leukemia) Proliferation Assay (72h)InhibitionStrong inhibition at 10-1000 nMActivity decreased significantly at 10 nM
MCF-7 (Breast Cancer) Proliferation Assay (72h)InhibitionPotent inhibitionWeakest among tested analogs

Table 1: Summary of the antiproliferative activity of Calcipotriol and this compound (PRI-2205) in non-dermatological cell lines.[6]

Experimental Protocols

While specific protocols for testing this compound on skin cells have not been published, the following are detailed methodologies for key experiments relevant to assessing the biological activity of vitamin D analogs on keratinocytes.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the antiproliferative effects of Calcipotriol on keratinocytes.[8]

Objective: To quantify the effect of this compound on the proliferation of human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 10⁻¹² M to 10⁻⁶ M) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis.

MTT_Assay_Workflow start Start culture Culture Keratinocytes start->culture seed Seed cells in 96-well plate culture->seed treat Treat with Calcipotriol Impurity C / Vehicle seed->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize formazan with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Workflow for a keratinocyte proliferation (MTT) assay.
Vitamin D Receptor (VDR) Competitive Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to the VDR.

Objective: To determine the relative binding affinity of this compound for the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: A source of VDR is required, which can be a cell lysate from a VDR-expressing cell line (e.g., HaCaT keratinocytes) or purified recombinant VDR.

  • Radioligand: A radiolabeled VDR ligand, typically [³H]calcitriol, is used.

  • Assay Setup: In a multi-well plate, a constant concentration of VDR preparation and [³H]calcitriol are incubated with increasing concentrations of unlabeled this compound (the competitor).

  • Controls:

    • Total Binding: VDR preparation + [³H]calcitriol (no competitor).

    • Non-specific Binding: VDR preparation + [³H]calcitriol + a large excess of unlabeled calcitriol.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separation: The bound and free radioligand are separated. A common method is rapid filtration through glass fiber filters, which retain the VDR-ligand complex.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]calcitriol (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound, the (5E,7E)-geometric isomer of Calcipotriol, has demonstrated biological activity, specifically antiproliferative effects in cancer cell lines.[6] Based on the well-established mechanism of its parent compound, it is highly probable that this compound exerts its effects on skin cells through binding to the Vitamin D Receptor and subsequent modulation of genes controlling proliferation and differentiation.

However, there is a clear need for direct experimental evidence to confirm this hypothesized mechanism in a dermatologically relevant context. Future research should focus on:

  • Determining the VDR binding affinity of this compound.

  • Quantifying its effects on the proliferation and differentiation of human keratinocytes.

  • Investigating its impact on gene expression in skin cells.

  • Assessing its potential immunomodulatory effects in co-cultures of keratinocytes and immune cells.

Such studies will be invaluable for a comprehensive understanding of the pharmacological profile of Calcipotriol and its related substances, ultimately contributing to the development of safer and more effective therapies for skin diseases like psoriasis.

References

In Vitro Profile of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to modulate keratinocyte proliferation and differentiation, primarily through activation of the Vitamin D Receptor (VDR). The manufacturing process of calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. This geometric isomer, also known as (5E)-Calcipotriol, is of significant interest due to its potential to elicit biological effects and impact the overall safety and efficacy profile of the drug product. This technical guide provides a comprehensive overview of the available in vitro data on this compound, alongside relevant experimental protocols and a discussion of the underlying signaling pathways. While direct experimental studies on this specific impurity are limited, this guide consolidates information on the parent compound and related vitamin D analogues to provide a robust framework for its investigation.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a potent vitamin D analogue that has demonstrated significant efficacy in the management of psoriasis.[1] Its mechanism of action is intrinsically linked to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in cell growth, differentiation, and immune response.[2] The chemical synthesis of calcipotriol can result in the formation of various process-related impurities and degradation products, including several geometric isomers.[3] this compound is identified as the (5E) isomer of calcipotriol, which has a (5Z) configuration.[4][5] The seemingly minor change in the stereochemistry of the A-ring can have a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity.

Physicochemical Properties and Identification

A summary of the key identifiers for this compound is presented in Table 1. The primary method for the separation and identification of calcipotriol and its impurities is High-Performance Liquid Chromatography (HPLC).[6][7]

PropertyValueReference
Systematic Name (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[4]
Synonyms (5E)-Calcipotriol, Calcipotriene USP Related Compound C[4][5]
CAS Number 113082-99-8
Molecular Formula C27H40O3
Molecular Weight 412.60 g/mol

In Vitro Biological Activity

Direct and comprehensive in vitro studies focusing specifically on the biological activity of this compound are not widely available in published literature. However, based on the well-established mechanism of action for calcipotriol and other vitamin D analogues, its biological effects are expected to be mediated through the Vitamin D Receptor (VDR).

Vitamin D Receptor (VDR) Binding and Transcriptional Activation

The biological activity of vitamin D compounds is predominantly initiated by their binding to the VDR.[3] While no experimental data on the VDR binding affinity of this compound was found, computational molecular docking studies on photodegradation products of calcipotriol, which include its isomers, suggest a potential for these compounds to bind to the VDR.[8]

The affinity for the VDR is a critical determinant of a compound's potency. For instance, calcipotriol itself has a high affinity for the VDR, comparable to that of the endogenous active form of vitamin D3, calcitriol.[2] However, studies on other vitamin D analogues have shown that VDR binding affinity alone does not solely determine the extent of the biological response. The ability of the ligand-VDR complex to induce transcriptional activation is also a key factor.[9]

Effects on Keratinocyte Proliferation and Differentiation

A hallmark of vitamin D analogues used in psoriasis treatment is their ability to inhibit the hyperproliferation of keratinocytes and promote their normal differentiation. In vitro studies have extensively documented that calcipotriol effectively reduces keratinocyte proliferation in a concentration-dependent manner.[10] It also induces changes in the expression of cytokeratins, which are markers of keratinocyte differentiation.[9] Furthermore, calcipotriol has been shown to induce apoptosis in psoriatic keratinocytes.[11][12]

Given that this compound is a geometric isomer of calcipotriol, it is plausible that it may also modulate keratinocyte function. However, the extent of this activity is expected to be highly dependent on its VDR binding affinity and subsequent transcriptional activity, which remain to be experimentally determined.

Signaling Pathways

The intracellular signaling cascade initiated by vitamin D analogues is well-characterized. The proposed pathway, which is likely relevant for this compound, is depicted below. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol_Impurity_C Calcipotriol Impurity C VDR_cyto VDR Calcipotriol_Impurity_C->VDR_cyto Complex_cyto [this compound - VDR] VDR_cyto->Complex_cyto Complex_nuc [this compound - VDR] Complex_cyto->Complex_nuc Translocation Heterodimer [VDR-RXR] Complex_nuc->Heterodimer RXR RXR RXR->Heterodimer VDRE VDRE Heterodimer->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response (e.g., Inhibition of Proliferation, Induction of Differentiation) Protein->Response

VDR Signaling Pathway for Vitamin D Analogues.

Studies on calcipotriol have revealed its influence on various downstream signaling pathways in keratinocytes, including the downregulation of STAT1 and STAT3 signaling.[5] Calcipotriol has also been shown to decrease the expression of early growth response-1 (EGR1) and polo-like kinase-2 (PLK2), both of which are involved in cell proliferation.[10]

Experimental Protocols

While specific protocols for the in vitro analysis of this compound are not available, the following are standard methodologies used for evaluating the biological activity of vitamin D analogues.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is crucial for determining the binding affinity of a test compound to the VDR.

Objective: To quantify the relative affinity of this compound for the VDR compared to a radiolabeled ligand (e.g., [3H]calcitriol).

Materials:

  • Recombinant human VDR

  • [3H]calcitriol (radiolabeled ligand)

  • This compound (test compound)

  • Calcitriol (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a series of dilutions of this compound and unlabeled calcitriol.

  • In a multi-well plate, incubate a fixed concentration of recombinant VDR and [3H]calcitriol with the various concentrations of the test compound or unlabeled calcitriol.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Binding_Assay VDR Competitive Binding Assay Compound->Binding_Assay Proliferation_Assay Keratinocyte Proliferation Assay (MTT) Compound->Proliferation_Assay Differentiation_Assay Keratinocyte Differentiation Assay (e.g., Involucrin expression) Compound->Differentiation_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Compound->Gene_Expression Cells Keratinocyte Culture Cells->Proliferation_Assay Cells->Differentiation_Assay Cells->Gene_Expression IC50 Determine IC50 (VDR Binding, Proliferation) Binding_Assay->IC50 Proliferation_Assay->IC50 Differentiation_Markers Quantify Differentiation Markers Differentiation_Assay->Differentiation_Markers Gene_Changes Analyze Changes in Gene/Protein Expression Gene_Expression->Gene_Changes Conclusion Conclusion on Biological Activity IC50->Conclusion Differentiation_Markers->Conclusion Gene_Changes->Conclusion

Workflow for In Vitro Evaluation of this compound.

Conclusion and Future Directions

The available data on this compound is currently limited, necessitating further in vitro investigation to fully characterize its biological profile. As a geometric isomer of the potent anti-psoriatic agent calcipotriol, it holds the potential for significant biological activity, primarily through the Vitamin D Receptor signaling pathway. Future research should prioritize conducting VDR binding assays and functional cell-based assays, such as keratinocyte proliferation and differentiation studies, to quantify its potency relative to calcipotriol. A thorough understanding of the in vitro effects of this compound is essential for ensuring the quality, safety, and efficacy of calcipotriol-containing pharmaceutical products. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake these critical investigations.

References

Potential Toxicological Effects of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Process-related and degradation impurities can emerge during synthesis and storage, necessitating a thorough toxicological evaluation. This technical guide focuses on Calcipotriol Impurity C, a known trans-isomeric impurity of Calcipotriol. While direct toxicological data for this specific impurity is limited in publicly available literature, this document provides a comprehensive framework for its potential toxicological assessment. By examining the known toxicology of the parent compound, Calcipotriol, and considering the structural similarities, we can infer potential risks and outline the necessary experimental protocols for a complete safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in navigating the toxicological evaluation of this compound.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a vitamin D analog that exerts its therapeutic effect by binding to the vitamin D receptor (VDR), which in turn modulates gene transcription to normalize keratinocyte proliferation and differentiation.[1] The manufacturing process of Calcipotriol is complex and can lead to the formation of several impurities, which are structurally similar compounds that may differ in their pharmacological activity and toxicological profile.[]

This compound is identified as (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[1][3][4] It is also known by the synonyms (5E)-Calcipotriol and Calcipotriene Related Compound C.[1][3][5] As a stereoisomer of Calcipotriol, its biological activity and toxicity profile warrant careful investigation. Being an analogue of vitamin D3, it is postulated to be a potential agonist of the vitamin D receptor.[]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name(5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[3]
Synonyms(5E)-Calcipotriol, Calcipotriene Related Compound C[1][3]
CAS Number113082-99-8[3][4]
Molecular FormulaC27H40O3[3][4]
Molecular Weight412.61 g/mol [3]

Postulated Toxicological Profile of this compound

In the absence of direct toxicological studies on this compound, its potential toxicity can be inferred from the known effects of the parent drug, Calcipotriol. The primary toxicological concerns associated with vitamin D analogs are related to their calcemic effects, leading to hypercalcemia and its sequelae. However, other toxicities, including skin irritation and organ damage upon systemic exposure, are also relevant.

The Safety Data Sheet for Calcipotriol indicates that it is fatal if swallowed or in contact with skin, and causes damage to organs through prolonged or repeated exposure.[7] A 4-week repeated percutaneous dose toxicity study of calcipotriol in rats established a no-toxic dose of 4 micrograms/kg/day.[8] At higher doses, effects such as decreased body weight, skin reactions at the application site, and mineralization of the cornea and kidney were observed.[8]

Table 2: Summary of Known Toxicological Data for Calcipotriol (as a proxy for Impurity C)

Toxicity EndpointSpeciesRoute of AdministrationKey FindingsReference
Acute Oral Toxicity (LD50)RatOral19 mg/kg
Acute Dermal Toxicity (LD50)RatDermal15 mg/kg
Repeated Dose ToxicityRatPercutaneous (4 weeks)No-toxic dose: 4 µg/kg/day. High doses led to decreased body weight, skin irritation, and organ mineralization.[8]
Skin Irritation--Potential for skin irritation.[7]
Organ Toxicity--Causes damage to organs through prolonged or repeated exposure.[7]
Reproductive Toxicity--Suspected of damaging fertility or the unborn child.

Recommended Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound should be conducted to establish its safety profile. The following experimental protocols are recommended based on standard regulatory guidelines.

In Vitro Toxicity Assays
  • Cytotoxicity: Initial screening for cytotoxicity can be performed using keratinocyte cell lines (e.g., HaCaT) and other relevant cell types. The MTT or LDH release assays can be employed to determine the concentration at which the impurity induces cell death.

  • Genotoxicity: A battery of genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential. This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.

    • In Vitro Mammalian Chromosomal Aberration Test: To evaluate structural chromosomal abnormalities.

  • Vitamin D Receptor (VDR) Binding and Activation Assay: To confirm the hypothesis that Impurity C is a VDR agonist and to quantify its potency relative to Calcipotriol.

Experimental_Workflow_In_Vitro cluster_start Test Substance cluster_assays In Vitro Assays cluster_endpoints Endpoints Impurity_C This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Impurity_C->Cytotoxicity Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Impurity_C->Genotoxicity VDR_Assay VDR Binding & Activation Assays Impurity_C->VDR_Assay Cell_Viability Cell Viability (IC50) Cytotoxicity->Cell_Viability Genetic_Damage Mutagenic/Clastogenic Potential Genotoxicity->Genetic_Damage VDR_Activity Receptor Affinity & Agonist Potency VDR_Assay->VDR_Activity

In Vitro Toxicological Assessment Workflow for this compound.

In Vivo Toxicity Studies

Based on the results of the in vitro assays, in vivo studies in a relevant animal model (e.g., rat or minipig) should be conducted.

  • Acute Dermal Toxicity: To determine the potential for toxicity from a single dermal exposure.

  • Repeated Dose Dermal Toxicity: A 28-day or 90-day study to evaluate the effects of repeated dermal application. Endpoints should include clinical observations, body weight, food/water consumption, hematology, clinical chemistry (including serum calcium and phosphate), urinalysis, organ weights, and histopathology of the skin and major organs.

  • Sensitization Study: To assess the potential for allergic contact dermatitis (e.g., Local Lymph Node Assay).

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion of the impurity and to correlate exposure levels with toxic effects.

Potential Signaling Pathways

As a presumed Vitamin D Receptor agonist, this compound is expected to modulate the same signaling pathways as Calcipotriol. The binding of the ligand to the VDR leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

VDR_Signaling_Pathway cluster_cell Keratinocyte cluster_effects Cellular Effects Impurity_C Calcipotriol Impurity C VDR VDR Impurity_C->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Inhibition Inhibition of Proliferation Gene_Transcription->Inhibition Induction Induction of Differentiation Gene_Transcription->Induction

Postulated Vitamin D Receptor Signaling Pathway for this compound.

The key cellular effects in the context of psoriasis treatment are the inhibition of keratinocyte proliferation and the induction of their differentiation, leading to the normalization of the epidermis. Any toxic effects would likely be an exaggeration of these pharmacological effects or off-target effects.

Conclusion and Future Directions

While this compound is a known impurity of Calcipotriol, there is a clear gap in the publicly available toxicological data. Based on its structural similarity to the parent compound, it is reasonable to hypothesize that it may act as a VDR agonist and could potentially exhibit a similar toxicological profile, including effects on calcium homeostasis and organ toxicity at high systemic exposures. However, subtle stereochemical differences can significantly alter biological activity and toxicity. Therefore, a comprehensive toxicological evaluation, as outlined in this guide, is imperative to ensure patient safety. Future research should focus on conducting the recommended in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. This will enable the establishment of safe limits for this impurity in the final drug product and contribute to the overall quality and safety of Calcipotriol-based therapies.

References

The Pharmacokinetics and Metabolism of Calcipotriol Impurity C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and regulatory documents lack specific data on the pharmacokinetics and metabolism of Calcipotriol Impurity C. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of the parent compound, Calcipotriol, which serves as the most relevant context. Information regarding this compound is limited to its chemical identity and analytical detection.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is primarily attributed to its ability to inhibit keratinocyte proliferation and promote epidermal differentiation.[][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety and efficacy. This compound is a known process-related impurity of Calcipotriol.[][3] While isomers and other impurities of Calcipotriol may exhibit different toxicological and pharmacological profiles, specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain.[] This document, therefore, summarizes the current understanding of Calcipotriol's pharmacokinetics and metabolism and presents the available information on Impurity C.

Pharmacokinetics of Calcipotriol

Systemic absorption of topically applied Calcipotriol is low. Clinical studies with radiolabeled ointment indicate that approximately 6% (±3%) of the applied dose is absorbed systemically when applied to psoriatic plaques and 5% (±2.6%) when applied to normal skin.[4][5]

Once absorbed, Calcipotriol undergoes rapid metabolism in the liver.[4][5] The half-life of Calcipotriol is significantly shorter than that of the endogenous active form of vitamin D, calcitriol.[6] This rapid clearance contributes to its favorable systemic safety profile.

Pharmacokinetic Parameter Value Reference
Systemic Absorption (Topical)~5-6%[4][5]
MetabolismRapid, Hepatic[4][5]
Half-lifeShorter than calcitriol[6]

Metabolism of Calcipotriol

The metabolism of Calcipotriol follows a pathway similar to that of endogenous vitamin D.[4][5] The primary metabolites of Calcipotriol are significantly less potent than the parent compound, and are considered inactive.[4][6] The main route of excretion for the metabolites is through the bile.[4][5]

The metabolic pathway involves hydroxylation reactions, leading to the formation of various metabolites. While the specific metabolites of this compound are unknown, the general metabolic scheme for Calcipotriol provides a likely framework.

Calcipotriol_Metabolism Calcipotriol Calcipotriol Metabolites Primary Metabolites (Less Potent/Inactive) Calcipotriol->Metabolites Hepatic Metabolism (Hydroxylation) Excretion Biliary Excretion Metabolites->Excretion

Fig. 1: Generalized metabolic pathway of Calcipotriol.

This compound: What is Known

This compound is identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[7][8][9] It is an isomer of Calcipotriol and its presence in the final drug product is controlled through rigorous analytical testing.

Property Value Reference
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[7][8][9]
Molecular Formula C27H40O3[8]
Molecular Weight 412.6 g/mol [8]
CAS Number 113082-99-8[8]

Experimental Protocols: Detection of this compound

The primary method for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC).

Methodology: Reversed-Phase HPLC for Impurity Profiling

A stability-indicating RP-HPLC method is crucial for separating Calcipotriol from its impurities, including Impurity C.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm) is typically used.[10]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is employed. For example, a mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran (B95107) can be used.[10]

  • Detection: UV detection at a wavelength of approximately 264 nm is suitable for both Calcipotriol and its related impurities.[]

  • Temperature: The column is often maintained at an elevated temperature, such as 50°C, to improve separation.[10]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Calcipotriol API or Drug Product Dissolution Dissolution in a suitable solvent Sample->Dissolution Injection Injection into HPLC system Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (264 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification of Impurity C Chromatogram->Quantification

References

The Immunological and Inflammatory Role of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a well-established therapeutic agent for psoriasis, primarily due to its potent effects on keratinocyte proliferation and differentiation, as well as its immunomodulatory properties. The manufacturing process of Calcipotriol, however, can lead to the formation of several impurities, including Calcipotriol Impurity C. As a stereoisomer of the active pharmaceutical ingredient, the biological activity of Impurity C, particularly its role in inflammation and immunology, warrants careful consideration. This technical guide provides an in-depth overview of the known immunomodulatory functions of Calcipotriol and extrapolates the potential role of this compound based on its structural similarity and its putative action as a Vitamin D Receptor (VDR) agonist. While direct experimental data on this compound is scarce, this guide aims to provide a comprehensive framework for researchers by detailing the established mechanisms of Calcipotriol, relevant experimental protocols, and key signaling pathways.

Introduction to Calcipotriol and its Impurity C

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[3][4][6]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C[3][4][5]
CAS Number 113082-99-8[4][5][6]
Molecular Formula C27H40O3[4][6]
Molecular Weight 412.61 g/mol [5]
Appearance White to Off-White Solid[6]
Solubility Soluble in DMSO and Methanol[6]

The Role of Calcipotriol in Inflammation and Immunology

The immunomodulatory effects of Calcipotriol are central to its therapeutic efficacy in psoriasis, a T-cell-mediated autoimmune disease.[8][9] Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in immune responses, cell proliferation, and differentiation.[1][8][9]

Effects on T Lymphocytes

T helper (Th) cells, particularly Th1 and Th17 subtypes, are key drivers of psoriatic inflammation through the production of pro-inflammatory cytokines. Calcipotriol has been shown to:

  • Inhibit T cell proliferation : Calcitriol (B1668218), the parent compound of Calcipotriol, potently inhibits phytohemagglutinin (PHA)-induced T lymphocyte proliferation.[10] This effect is mediated, at least in part, by the suppression of Interleukin-2 (IL-2) production.[10]

  • Modulate cytokine production : Calcitriol inhibits the production of Th1 cytokines such as Interferon-gamma (IFN-γ) and IL-2, as well as Th2 cytokines like IL-4 and IL-5.[11]

  • Suppress the Th17 pathway : Calcipotriol, particularly in combination with corticosteroids, additively inhibits the secretion of IL-17A and Tumor Necrosis Factor-alpha (TNF-α) from both CD4+ and CD8+ T cells.[12] It also suppresses the IL-23/Th17 axis, which is crucial in psoriasis pathogenesis.[12][13]

  • Promote Regulatory T cells (Tregs) : Topical application of Calcipotriol can induce the expansion of antigen-specific CD4+CD25+ regulatory T cells, which play a critical role in maintaining immune tolerance.[14]

Effects on Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating T-cell responses. Calcipotriol modulates DC function by:

  • Inhibiting DC maturation and activation : Calcipotriol can suppress the differentiation and maturation of dendritic cells.[15]

  • Reducing pro-inflammatory cytokine secretion : It inhibits the secretion of IL-23 and TNF-α by dendritic cells.[12]

Effects on Keratinocytes

Keratinocytes are not merely passive targets in psoriasis but actively participate in the inflammatory process. Calcipotriol influences keratinocytes by:

  • Inhibiting proliferation : It directly inhibits the proliferation of hyperproliferative keratinocytes in psoriatic lesions.[16]

  • Modulating cytokine expression : Calcipotriol can reduce the inflammatory responses in Th17-stimulated keratinocytes.[12]

  • Inducing IL-10 Receptor Expression : Both calcitriol and calcipotriol have been shown to induce the expression of the IL-10 receptor gene in human epidermal cells, potentially enhancing the anti-inflammatory effects of IL-10.[17]

Signaling Pathways

The immunomodulatory effects of Calcipotriol are mediated through various signaling pathways upon activation of the VDR.

Vitamin D Receptor (VDR) Signaling

The canonical pathway involves the binding of Calcipotriol to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

VDR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol Impurity C VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Transcription Modulation of Gene Transcription Gene->Transcription Immune_Modulation Immune Modulation Cell_Differentiation Cell Differentiation Anti_Proliferation Anti- Proliferation

Caption: Simplified VDR signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Calcipotriol has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[18][19] This inhibition can occur through the upregulation of Zinc Finger Protein A20 (A20), a negative regulator of NF-κB.[19][20]

NFkB_Inhibition Calcipotriol Calcipotriol Impurity C VDR VDR Calcipotriol->VDR A20 Zinc Finger Protein A20 VDR->A20 Upregulates IKK IKK Complex A20->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Inhibition of NF-κB pathway by Calcipotriol.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the immunological effects of this compound.

In Vitro T-Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of T lymphocytes.

  • Cell Source : Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Methodology :

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs in 96-well plates.

    • Stimulate T-cell proliferation using phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

    • Treat cells with varying concentrations of this compound or vehicle control.

    • Incubate for 72 hours.

    • Assess proliferation by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).

  • Endpoint : Quantification of T-cell proliferation (e.g., counts per minute for [3H]-thymidine, optical density for BrdU, or fluorescence intensity for CFSE).

Cytokine Production Assay

This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.

  • Cell Source : PBMCs or isolated T cells.

  • Methodology :

    • Culture immune cells in the presence of a stimulant (e.g., PHA, LPS, or anti-CD3/CD28).

    • Treat cells with this compound or vehicle control.

    • Incubate for 24-48 hours.

    • Collect cell culture supernatants.

    • Measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α, IL-17A, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Endpoint : Concentration of specific cytokines in the culture supernatant (pg/mL or ng/mL).

Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of a compound for the VDR.

  • Methodology :

    • Utilize a competitive binding assay format.

    • Incubate a source of VDR (e.g., recombinant human VDR or nuclear extracts from VDR-expressing cells) with a radiolabeled VDR ligand (e.g., [3H]-calcitriol).

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Separate bound from free radioligand.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Endpoint : Calculation of the inhibitory concentration (IC50) and the binding affinity (Ki) of this compound for the VDR.

Data Presentation

The following tables summarize the expected outcomes of the described experiments based on the known activity of Calcipotriol. These tables can serve as a template for presenting data generated from studies on this compound.

Table 2: Effect of Calcipotriol on T-Cell Proliferation

CompoundConcentrationProliferation (% of control)
Vehicle-100
Calcipotriol10-9 M85
10-8 M60
10-7 M30

Table 3: Effect of Calcipotriol on Cytokine Production by T-cells

CytokineVehicle (pg/mL)Calcipotriol (10-8 M) (pg/mL)% Inhibition
IFN-γ150075050
IL-280032060
IL-17A120048060
IL-10200350-75 (Stimulation)

Conclusion and Future Directions

While Calcipotriol is a well-characterized immunomodulatory agent, the specific role of its stereoisomeric impurity, this compound, in inflammation and immunology remains largely unexplored. Based on its structural similarity to Calcipotriol and its putative role as a VDR agonist, it is plausible that Impurity C shares some of the anti-inflammatory and immunomodulatory properties of the parent compound. However, it is also possible that its stereochemistry could lead to altered VDR binding affinity, different downstream signaling effects, or even off-target activities.

Future research should focus on direct experimental investigation of this compound. Key areas of study should include:

  • Quantitative assessment of VDR binding affinity to determine if it acts as a potent agonist.

  • In vitro studies using primary human immune cells to evaluate its effects on T-cell proliferation, cytokine production, and dendritic cell function.

  • Analysis of its impact on key inflammatory signaling pathways , such as NF-κB, MAPK, and JAK-STAT.

  • In vivo studies in animal models of inflammatory skin diseases, such as psoriasis, to determine its therapeutic potential and safety profile.

A thorough understanding of the biological activity of this compound is crucial for ensuring the safety and efficacy of Calcipotriol-containing drug products and may also unveil novel therapeutic opportunities for this and related compounds in the field of inflammation and immunology.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation VDR_Binding VDR Binding Assay TCell_Proliferation T-Cell Proliferation Assay VDR_Binding->TCell_Proliferation Cytokine_Assay Cytokine Production Assay TCell_Proliferation->Cytokine_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Cytokine_Assay->Signaling_Assay Animal_Model Animal Model of Psoriasis Signaling_Assay->Animal_Model Promising results lead to Clinical_Assessment Clinical Scoring (e.g., PASI) Animal_Model->Clinical_Assessment Histology Histological Analysis Animal_Model->Histology Immune_Profiling Immune Cell Profiling (Flow Cytometry) Animal_Model->Immune_Profiling Impurity_C This compound Impurity_C->VDR_Binding Impurity_C->TCell_Proliferation Impurity_C->Cytokine_Assay Impurity_C->Signaling_Assay

Caption: Proposed experimental workflow.

References

The Emergence of Calcipotriol Impurity C: A Technical Guide to its Discovery and Origin in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Calcipotriol Impurity C, a critical process-related impurity encountered during the synthesis of the anti-psoriatic drug Calcipotriol. The guide details its chemical identity, discovery, and the mechanisms of its formation, with a focus on the photochemical and thermal isomerization of the Calcipotriol molecule's conjugated triene system. This document synthesizes information on analytical methodologies for the detection and quantification of this impurity, and outlines strategies for its control during drug manufacturing. Experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field of drug development and quality control.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used extensively in the topical treatment of psoriasis.[] Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of Calcipotriol is a complex multi-step process that can lead to the formation of various process-related impurities and degradation products.[] These impurities, even in minute quantities, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, their identification, characterization, and control are of paramount importance in pharmaceutical manufacturing.

One such critical impurity is this compound, which is recognized and listed in the European Pharmacopoeia.[2] This guide focuses specifically on the discovery, origin, and control of this particular impurity.

Discovery and Chemical Identity of this compound

This compound is chemically identified as the (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[3] It is a geometric isomer of Calcipotriol, which has the (5Z,7E) configuration. The key structural difference lies in the stereochemistry of the double bond at the C5-C6 position of the triene system.

Table 1: Chemical and Physical Properties of Calcipotriol and Impurity C

PropertyCalcipotriolThis compound
Systematic Name (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol
CAS Number 112965-21-6113082-99-8
Molecular Formula C₂₇H₄₀O₃C₂₇H₄₀O₃
Molecular Weight 412.61 g/mol 412.61 g/mol

Origin and Formation Mechanism of this compound

The formation of this compound is intrinsically linked to the chemical nature of the conjugated triene system present in the Calcipotriol molecule. This system is susceptible to isomerization, which can be induced by both photochemical and thermal energy.

Isomerization of the Conjugated Triene System

The central structural feature of Calcipotriol and other vitamin D analogs is a conjugated triene system. The geometry of these double bonds, particularly the 5Z and 7E configuration, is crucial for biological activity. However, this system is not entirely stable and can undergo isomerization, leading to the formation of various geometric isomers, including the (5E) isomer, which is Impurity C.

Photochemical Isomerization

Exposure to ultraviolet (UV) light is a well-documented cause of isomerization in vitamin D and its analogs. The energy from UV radiation can excite the π-electrons of the conjugated system, leading to a temporary loss of double-bond character and allowing for rotation around the carbon-carbon bonds. Subsequent relaxation to the ground state can result in a mixture of isomers, including the thermodynamically more stable (5E)-isomer.

Some synthetic routes for Calcipotriol intentionally utilize a photochemical isomerization step to convert a (5E,7E)-precursor to the desired (5Z,7E)-configuration. In such processes, incomplete isomerization is a direct pathway to the presence of this compound in the final product.

Thermal Isomerization

Elevated temperatures during the synthesis, purification, or storage of Calcipotriol can also promote the isomerization of the triene system. While the (5Z,7E)-isomer is the desired product, a thermal equilibrium can be established between the (5Z,7E) and (5E,7E) isomers. At higher temperatures, the equilibrium may shift, leading to an increased proportion of the (5E,7E)-isomer (Impurity C).

The formation of Impurity C can be understood in the context of kinetic and thermodynamic control. While the desired (5Z,7E)-isomer might be the kinetically favored product under certain synthetic conditions, the (5E,7E)-isomer (Impurity C) can be the thermodynamically more stable product, and its formation is favored under conditions that allow for equilibrium to be reached, such as prolonged reaction times or high temperatures.

G cluster_synthesis Calcipotriol Synthesis cluster_degradation Degradation Pathways Starting_Materials Starting Materials Intermediate_5E_7E (5E,7E)-Triene Intermediate Starting_Materials->Intermediate_5E_7E Synthetic Steps Calcipotriol_5Z_7E Calcipotriol (5Z,7E) Intermediate_5E_7E->Calcipotriol_5Z_7E Photoisomerization (UV light) Impurity_C_5E_7E Impurity C (5E,7E) Intermediate_5E_7E->Impurity_C_5E_7E Incomplete Isomerization Calcipotriol_5Z_7E_Deg Calcipotriol (5Z,7E) Impurity_C_5E_7E_Deg Impurity C (5E,7E) Calcipotriol_5Z_7E_Deg->Impurity_C_5E_7E_Deg Heat / Light

Caption: Formation pathways of this compound.

Analytical Methods for Detection and Quantification

The control of this compound relies on robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for separating Calcipotriol from its impurities, including Impurity C. Several methods have been reported in the literature, typically employing a reversed-phase C18 column.

Table 2: Typical HPLC Parameters for Calcipotriol and Impurity C Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of Methanol and Water (e.g., 80:20 v/v) or a gradient elution with acetonitrile, methanol, and water.[4]
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Column Temperature Ambient or controlled (e.g., 40°C)
Experimental Protocol: HPLC-UV Analysis

The following is a representative protocol for the quantification of this compound. This protocol is a synthesis of information from various sources and should be validated for specific laboratory conditions.

4.2.1. Materials and Reagents

  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Calcipotriol drug substance sample

4.2.2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 264 nm

  • Column Temperature: 30°C

4.2.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve Calcipotriol and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Calcipotriol drug substance in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).

4.2.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks for Calcipotriol and Impurity C based on their retention times from the standard chromatogram.

  • Calculate the percentage of Impurity C in the drug substance using the area normalization method or by comparison with the standard.

G cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification) Data_Acquisition->Data_Analysis Result Impurity C % (Report) Data_Analysis->Result

Caption: HPLC analysis workflow for Impurity C.

Control Strategies in Drug Synthesis

The control of this compound is a critical aspect of the manufacturing process. A combination of strategies can be employed to minimize its formation.

  • Control of Reaction Conditions: Strict control of temperature, reaction time, and pH during the synthesis can minimize the thermal isomerization of the triene system.[]

  • Photochemical Reaction Control: In synthetic routes involving a photoisomerization step, careful optimization of the light source, wavelength, and exposure time is crucial to ensure complete conversion to the desired (5Z,7E)-isomer and minimize residual (5E,7E)-impurity.

  • Purification Techniques: Effective purification methods, such as crystallization and chromatography, are essential to remove any Impurity C that may have formed during the synthesis.

  • In-Process Controls: Implementing in-process monitoring using techniques like HPLC can help to track the formation of Impurity C and allow for timely adjustments to the process parameters.

  • Storage and Handling: The final drug substance and drug product should be protected from light and stored at controlled temperatures to prevent degradation and isomerization.

Table 3: Quantitative Data on this compound (Illustrative)

Study TypeConditionImpurity C LevelReference
Forced DegradationThermal Stress (e.g., 80°C)Increased levels observed[4]
Forced DegradationPhotolytic Stress (UV light)Significant increase[2]
Manufacturing ProcessTypical Batch< 0.2%(Proprietary data, typical specification)

Note: The specific levels of Impurity C can vary significantly depending on the manufacturing process and storage conditions. The values in this table are illustrative.

Conclusion

This compound is a known geometric isomer of Calcipotriol that arises from the isomerization of the conjugated triene system. Its formation is influenced by both thermal and photochemical stress during the synthesis and storage of the drug substance. A thorough understanding of the formation mechanism, coupled with robust analytical methods and stringent process controls, is essential for ensuring the quality, safety, and efficacy of Calcipotriol-containing pharmaceutical products. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively manage this critical impurity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcipotriol (B1668217), a synthetic analogue of vitamin D3, and its related compounds. Understanding these characteristics is fundamental for formulation development, analytical method design, and predicting in vivo performance. This document outlines key quantitative data, details the experimental protocols for their determination, and visualizes associated molecular pathways and analytical workflows.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of Calcipotriol and its analogues, facilitating a comparative analysis of these compounds.

Table 1: General Physicochemical Properties of Calcipotriol

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₂₇H₄₀O₃[2]
Molecular Weight 412.6 g/mol [2]
Melting Point 166-170 °C[1][3]
pKa ~13 (weakly acidic)[1]
LogP (octanol/water) 3.8 - 4.3[1][2]

Table 2: Solubility Profile of Calcipotriol

SolventSolubilityReference
Water Very low aqueous solubility[1]
Organic Solvents Soluble in ethanol, propylene (B89431) glycol, and oils[1][3]

Table 3: Physicochemical Properties of Calcipotriol Analogues

CompoundMolecular FormulaMolecular WeightKey FeaturesReference
Calcitriol C₂₇H₄₄O₃416.64 g/mol The biologically active form of Vitamin D3.
Tacalcitol (B196726) C₂₉H₄₈O₃444.7 g/mol A Vitamin D3 analogue used in the treatment of psoriasis.[4]
Maxacalcitol (B1676222) C₂₇H₄₂O₄430.6 g/mol A Vitamin D3 analogue noted for its efficacy in suppressing keratinocyte proliferation.[5]
Pre-Calcipotriol C₂₇H₄₀O₃412.6 g/mol An isomeric impurity of Calcipotriol.

Signaling Pathway and Mechanism of Action

Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[6] The binding of Calcipotriol to the VDR initiates a cascade of molecular events that modulate gene expression.

Upon entering the target cell, Calcipotriol binds to the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid-X Receptor (RXR).[1][6] The resulting Calcipotriol-VDR-RXR complex translocates to the nucleus.[1] In the nucleus, this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7] This interaction recruits co-activator or co-repressor proteins, ultimately leading to the transcriptional regulation (activation or repression) of genes involved in cell proliferation, differentiation, and immune response.[1][8]

Calcipotriol's intracellular signaling cascade.

Experimental Protocols

The accurate determination of physicochemical properties is critical. The following sections detail the standard methodologies for key parameters.

Melting Point Determination

The melting point is determined using the capillary method.[3][9]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered Active Pharmaceutical Ingredient (API) is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[3]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11]

  • Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[9][10]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Protocol:

  • Preparation: An excess amount of the API is added to a flask containing a known volume of the solvent (e.g., purified water, buffer of a specific pH).[14]

  • Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath (typically at 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[2]

  • Quantification: The concentration of the API in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2]

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[15][16]

Protocol:

  • Solution Preparation: A known concentration of the API is dissolved in a suitable solvent, often a water-cosolvent mixture for poorly soluble compounds. The ionic strength is kept constant using a background electrolyte like KCl.[15][17]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[17]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[15]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[18]

  • Replicates: The titration is repeated at least three times to obtain an average pKa value and standard deviation.[17]

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined chromatographically, offering a faster alternative to the shake-flask method.[19][20]

Protocol:

  • System Setup: A reversed-phase HPLC (RP-HPLC) system with a C18 column is used.[20]

  • Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).[21]

  • Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known LogP values.[20]

  • Sample Analysis: The Calcipotriol compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The log k' of Calcipotriol is calculated from its retention time, and its LogP value is then determined from the calibration curve.[21]

Analytical Workflow Example: RP-HPLC Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Calcipotriol in bulk drug and pharmaceutical formulations, used for identification, quantification, and impurity profiling.

HPLC_Workflow prep Sample Preparation (e.g., Dissolution in Mobile Phase) injection Injection prep->injection hplc RP-HPLC System separation Chromatographic Separation (C18 Column) hplc->separation injection->hplc detection UV Detection (e.g., 264 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Report Generation analysis->report

A typical workflow for the analysis of Calcipotriol by RP-HPLC.

This workflow begins with the precise preparation of the sample, followed by injection into the HPLC system.[22][23] Separation is achieved on a C18 column, and the eluted compound is detected by a UV detector, typically at a wavelength of 264 nm.[24][25] The resulting chromatogram is then processed to determine the purity and concentration of Calcipotriol.

References

Methodological & Application

Application Note: Determination of Calcipotriol Impurity C using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Calcipotriol (B1668217) Impurity C in the presence of Calcipotriol and other related substances. This method is crucial for quality control during drug development, formulation, and stability testing of Calcipotriol-containing pharmaceutical products. The protocol provides detailed chromatographic conditions, sample and standard preparation procedures, and system suitability criteria to ensure reliable and reproducible results.

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia.[4][5][6] Therefore, a validated analytical method to monitor and control its levels is essential for regulatory compliance and product quality.

This document provides a detailed protocol for an HPLC method capable of separating Calcipotriol from its key impurities, including Impurity C, as well as other potential degradation products.[1][2][7]

Experimental

Materials and Reagents
  • Calcipotriol Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Ammonium Phosphate (Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Shimadzu LC-10AT-vp or equivalent
Column Supelco Acentis Express RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)[1][]
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)[1][]
Gradient Program See Table 2
Flow Rate 1.0 mL/min, with variations as per gradient[]
Column Temperature 50°C[1][2]
Detection Wavelength 264 nm[1][2][]
Injection Volume 20 µL[1][]
Diluent Acetonitrile:Water (95:5 v/v)[1][]

Table 1: HPLC Chromatographic Conditions [1][2][]

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase B
0.11.0982
2.01.0982
15.01.07030
28.01.07030
30.01.07228
55.02.0595
62.02.0595
65.01.0928
70.01.0928

Table 2: Gradient Elution Program []

Preparation of Solutions

2.3.1. Standard Stock Solution Accurately weigh and dissolve an appropriate amount of Calcipotriol CRS and this compound CRS in the diluent to prepare a stock solution of a known concentration.

2.3.2. Working Standard Solution Dilute the stock solution with the diluent to achieve a final concentration suitable for the analysis, as per validation data.[8]

2.3.3. Sample Preparation (for Ointment) Accurately weigh a quantity of the ointment and transfer it to a suitable container. Add a known volume of diluent and heat in a water bath at approximately 50°C for 5 minutes until the ointment base is melted.[9] The mixture should then be centrifuged to separate the excipients. The clear supernatant can then be injected into the HPLC system.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines.[8][9] Key validation parameters are summarized below.

ParameterTypical Results
Linearity (Calcipotriol) 0.15 µg/mL (from LOQ)[1][10]
Limit of Detection (LOD) 0.002 µg/mL for Calcipotriol[1][10]
Limit of Quantification (LOQ) 0.006 µg/mL for Calcipotriol[1][10]
Accuracy (% Recovery) 98-102%[11]
Precision (%RSD) < 2%[11]

Table 3: Summary of Method Validation Data

System Suitability

Before performing the analysis, the suitability of the chromatographic system must be verified. A standard solution containing Calcipotriol and its impurities is injected. The system is deemed suitable for use if the resolution between Calcipotriol and this compound is adequate, and other system suitability parameters meet the pre-defined criteria.

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A & B sys_equilibration System Equilibration prep_mobile_phase->sys_equilibration prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions prep_diluent->prep_standards prep_sample Prepare Sample Solution prep_diluent->prep_sample sys_suitability System Suitability Test prep_standards->sys_suitability injection Inject Standards and Samples prep_sample->injection sys_equilibration->sys_suitability sys_suitability->injection integration Peak Integration injection->integration quantification Quantification of Impurity C integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is specific, stable, and suitable for the determination of this compound in pharmaceutical dosage forms. The gradient elution allows for the effective separation of Calcipotriol from its related substances, ensuring accurate quantification. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of Calcipotriol products.

References

Validated Analytical Methods for the Determination of Calcipotriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1][2][] During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, robust and validated analytical methods are crucial for the identification and quantification of these impurities to ensure the quality and consistency of calcipotriol formulations. This document provides an overview of validated analytical methods for the determination of calcipotriol impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) based techniques.

Common Impurities of Calcipotriol

Several process-related impurities and degradation products of calcipotriol have been identified. The European Pharmacopoeia (EP) lists several official impurities, including Impurity A, B, C, D, E, F, G, H, and I.[] Another significant impurity is pre-calcipotriol, a photo-isomer that can form upon exposure to heat.[1][2]

Analytical Methodologies

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of calcipotriol and its related substances.[1][4][5] These methods are often developed as stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.[1][5]

Key aspects of these methods include:

  • Column: C18 columns are predominantly used for the separation.[1][2][]

  • Mobile Phase: A mixture of aqueous and organic solvents is employed. Common mobile phase constituents include water, methanol, acetonitrile, and tetrahydrofuran.[1][2][] Both isocratic and gradient elution modes are utilized to achieve optimal separation.[1][2]

  • Detection: UV detection is typically performed at a wavelength of approximately 264 nm, where calcipotriol and its related compounds exhibit significant absorbance.[1][][4]

  • Validation: The analytical methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are within acceptable limits.[1][2][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[6][7] It provides molecular weight and fragmentation information, which is crucial for characterizing novel degradation products.[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities

This protocol is based on a stability-indicating RP-HPLC method for the estimation of calcipotriol and its impurities.[1][2]

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Column Temperature 50°C
Mobile Phase Gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL

2. Preparation of Solutions

  • Diluent: Acetonitrile:water (95:5 v/v)[]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a known concentration.

  • Sample Solution: For ointment formulations, accurately weigh a quantity of the ointment and extract the drug substance with a suitable solvent like methanol.[8] Further dilute the extract with the diluent to achieve a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm membrane filter before injection.[8]

3. System Suitability

To ensure the chromatographic system is performing adequately, a system suitability solution is injected. The resolution between critical pairs of peaks, such as pre-calcipotriol and calcipotriol, should be monitored. A resolution of not less than 4.0 is generally considered acceptable.[1]

4. Validation Parameters

The method should be validated as per ICH guidelines.[4]

ParameterTypical Acceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of calcipotriol and its impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (RSD) Not more than 2.0% for replicate injections.
LOD Typically in the range of 0.002 µg/mL.[1][2]
LOQ Typically in the range of 0.006 µg/mL.[1][2]
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[]

1. Preparation of Stressed Samples

Subject the calcipotriol sample to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug to 60°C for 2 hours.[]

  • Photolytic Degradation: Expose the drug product to UV light (e.g., 1.2 million lux hours, 200 wh/m²).[]

2. Analysis

Analyze the stressed samples using the validated HPLC method. The method should be able to separate the degradation products from the parent drug and from each other.

Data Presentation

Table 1: Summary of a Validated RP-HPLC Method for Calcipotriol Impurity Analysis

ParameterMethod 1[1][2]Method 2[5]
Column RP-C18, 150 x 4.6 mm, 2.7 µmZorbax 300 SB-C18, 250 x 4.6 mm, 3.5 µm
Mobile Phase Gradient: Water, Methanol, Acetonitrile, THFIsocratic: Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 264 nm264 nm
LOD 0.002 µg/mLNot Reported
LOQ 0.006 µg/mLNot Reported

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Drug Product (e.g., Ointment) Extraction Extraction with Organic Solvent Sample->Extraction Standard Calcipotriol Reference Standard Standard_Prep Dissolution & Dilution Standard->Standard_Prep Dilution1 Dilution to Working Concentration Extraction->Dilution1 Filtration Filtration (0.45 µm) Dilution1->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Standard_Prep->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of calcipotriol impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Calcipotriol API or Drug Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluation of Degradation Profile & Method Specificity Analysis->Evaluation

Caption: Workflow for forced degradation studies of calcipotriol.

References

Application Notes and Protocols for Calcipotriol Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Like any pharmaceutical active ingredient, its purity is critical to its safety and efficacy. Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a known related substance of Calcipotriol.[2][3] This document provides detailed application notes and protocols for the use of the this compound reference standard in the quality control of Calcipotriol drug substances and products.

Chemical Information:

ParameterValue
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[4]
Synonyms (5E)-Calcipotriol, (5E)-Calcipotriene, Calcipotriene Related Compound C[3]
CAS Number 113082-99-8[4]
Molecular Formula C₂₇H₄₀O₃[4]
Molecular Weight 412.6 g/mol [4]

Application of this compound Reference Standard

The this compound reference standard is intended for use in various analytical applications to ensure the quality and consistency of Calcipotriol, including:

  • Peak Identification: To confirm the identity of this compound in chromatographic analyses of Calcipotriol drug substance and drug products.

  • Method Validation: As a component in validation studies for analytical methods, such as specificity, linearity, accuracy, and precision for the quantification of this impurity.

  • System Suitability Testing: To ensure the analytical system is performing adequately before and during sample analysis.

  • Quantification of Impurities: To accurately quantify the amount of this compound present in a sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcipotriol and its Impurities

This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the separation and quantification of Calcipotriol and its related impurities, including Impurity C.[5][6]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Zorbax 300 SB-C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent[6]
Mobile Phase Methanol: Water (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 264 nm[6]
Injection Volume 20 µL
Column Temperature 25°C[6]
Run Time Approximately 15 minutes

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile (B52724) and water (95:5, v/v).

  • Standard Stock Solution of this compound: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in a suitable volume of diluent to obtain a concentration of about 100 µg/mL.

  • Working Standard Solution of this compound: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.

  • System Suitability Solution: Prepare a solution containing both Calcipotriol and this compound at a concentration of approximately 1 µg/mL each in the diluent.

Sample Preparation

For Cream Formulations (0.005% w/w):

  • Accurately weigh approximately 1.0 g of the Calcipotriol cream into a 50 mL volumetric flask.[6]

  • Add approximately 45 mL of the diluent and vortex to disperse the cream.[6]

  • Sonicate for 30 minutes at room temperature.[6]

  • Dilute to volume with the diluent and mix well by shaking and vortexing.[6]

  • Allow the solution to settle for 2 hours at 2-8°C.[6]

  • Filter the supernatant through a 0.2 µm nylon filter, discarding the first few mL of the filtrate.[6] The resulting solution will have a nominal concentration of 1 µg/mL of Calcipotriol.

For Ointment Formulations:

  • Accurately weigh an amount of ointment equivalent to 0.125 mg of Calcipotriol into a 100 mL amber volumetric flask.[5]

  • Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[5]

  • Add 5 mL of the diluent and mix on a vortex mixer for 5 minutes.[5]

  • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[5]

  • Carefully collect the clear lower layer for injection.[5]

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified.

  • Inject the diluent to establish a baseline.

  • Inject the System Suitability Solution.

  • The chromatogram should exhibit two well-resolved peaks corresponding to Calcipotriol and this compound.

  • The resolution between the Calcipotriol and this compound peaks should be not less than 2.0.

  • The tailing factor for each peak should be not more than 2.0.

  • The relative standard deviation (%RSD) for replicate injections of the standard solution should be not more than 2.0%.

Analytical Method Validation (Typical Performance)

The following table summarizes typical validation parameters for the quantification of Calcipotriol, which can be used as a guideline for the validation of the analytical method for this compound.

ParameterTypical Value for Calcipotriol
Linearity (r²) > 0.999[6]
Range 0.8 - 1.4 µg/mL[6]
Accuracy (% Recovery) 98 - 102%[6]
Precision (%RSD) < 2.0%[6]
Limit of Detection (LOD) 0.002 - 0.04 µg/mL[5][7]
Limit of Quantification (LOQ) 0.006 - 0.12 µg/mL[5][7]

Visualizations

Calcipotriol Signaling Pathway

Calcipotriol exerts its therapeutic effect by modulating gene expression through the Vitamin D Receptor (VDR). The following diagram illustrates the key steps in this signaling pathway.[8]

Calcipotriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Inhibition of Keratinocyte Proliferation & Promotion of Differentiation Gene_Expression->Biological_Effects Leads to

Caption: Calcipotriol signaling pathway in keratinocytes.

Experimental Workflow for Impurity Analysis

The following diagram outlines the general workflow for the analysis of this compound in a pharmaceutical formulation.

Impurity_Analysis_Workflow start Start sample_prep Sample Preparation (e.g., Cream/Ointment Extraction) start->sample_prep std_prep Standard Preparation (this compound Ref. Std.) start->std_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis std_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_id Peak Identification (Compare Retention Times) data_acquisition->peak_id quantification Quantification (Calculate Impurity Level) peak_id->quantification report Report Results quantification->report

Caption: Workflow for this compound analysis.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The experimental conditions and protocols provided are based on published literature and should be validated by the user for their specific application. Always refer to the relevant pharmacopeial monographs and regulatory guidelines.

References

Application Note: Forced Degradation Study of Calcipotriol and the Formation of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (B1668217) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.

This application note provides a detailed protocol for conducting forced degradation studies on Calcipotriol, with a specific focus on the formation of Calcipotriol Impurity C. Impurity C, identified as (5E)-Calcipotriol, is a known isomer of the active pharmaceutical ingredient (API).[1][2][3] Understanding the conditions under which this impurity is formed is crucial for controlling it within acceptable limits in the final drug product.

The protocols outlined below are based on established methodologies for stress testing of pharmaceuticals and specific findings related to Calcipotriol degradation.[4][]

Experimental Protocols

Materials and Reagents
  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF), (optional, as per specific HPLC method)

  • Phosphate buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[6][7]

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Analytical balance

Preparation of Solutions
  • Calcipotriol Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Stressing Agents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ in water.

Forced Degradation Procedures

The following protocols are designed to induce approximately 5-20% degradation of Calcipotriol, in line with ICH guidelines. The exact duration and conditions may need to be optimized based on preliminary experiments.

2.4.1. Acid Hydrolysis

  • To a known volume of Calcipotriol stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.4.2. Base Hydrolysis

  • To a known volume of Calcipotriol stock solution, add an equal volume of 0.1 M NaOH.

  • Incubate the solution at room temperature for a specified period (e.g., 5 minutes).[]

  • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.4.3. Oxidative Degradation

  • To a known volume of Calcipotriol stock solution, add an equal volume of 3% H₂O₂.

  • Incubate the solution at a controlled temperature (e.g., 70°C) for a specified period (e.g., 10 minutes).[]

  • After incubation, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

2.4.4. Thermal Degradation

  • Place the Calcipotriol stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 hours).[]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • For solid-state thermal stress, place the powdered Calcipotriol API in an oven under the same conditions. Dissolve the stressed powder in a suitable solvent before HPLC analysis.

2.4.5. Photolytic Degradation

  • Expose the Calcipotriol stock solution to a light source in a photostability chamber. The exposure should be equivalent to not less than 1.2 million lux hours and 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating Calcipotriol from its degradation products, including Impurity C. The following is a representative method; however, it should be validated for specificity, linearity, accuracy, and precision.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm

  • Mobile Phase: A gradient or isocratic mixture of solvents such as water, methanol, acetonitrile, and tetrahydrofuran. A common mobile phase consists of a mixture of water, methanol, and acetonitrile.[6][7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 264 nm[]

  • Injection Volume: 20 µL

  • Column Temperature: 50°C[6][7]

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Stress ConditionDurationTemperature% Calcipotriol Degraded (Illustrative)% Impurity C Formed (Illustrative)Total Impurities (%) (Illustrative)Mass Balance (%) (Illustrative)
0.1 M HCl2 hours60°C15.23.518.996.3
0.1 M NaOH5 minutesRoom Temp18.55.822.196.4
3% H₂O₂10 minutes70°C12.82.115.797.1
Thermal (Solution)2 hours60°C8.54.210.398.2
Photolytic1.2 million lux hoursAmbient19.77.324.595.2

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualization of Workflows and Relationships

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis API Calcipotriol API StockSol Prepare Stock Solution API->StockSol Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, RT) Oxidative Oxidative Degradation (3% H₂O₂, 70°C) Thermal Thermal Degradation (60°C) Photo Photolytic Degradation (ICH Q1B) Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Analysis & Quantification HPLC->Data G Calcipotriol Calcipotriol ((5Z,7E)-isomer) ImpurityC Impurity C ((5E,7E)-isomer) Calcipotriol->ImpurityC Isomerization Stress Stress Conditions (e.g., Acid, Base, Heat, Light) Stress->Calcipotriol

References

Application Notes: Quantification of Calcipotriol Impurity C in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcipotriol (B1668217) (also known as Calcipotriene) is a synthetic vitamin D3 analog widely used in the topical treatment of psoriasis.[1][2] During its synthesis and storage, various impurities can form, which may impact the drug's safety and efficacy.[] Calcipotriol Impurity C, identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a stereoisomer of Calcipotriol.[4] Its monitoring and quantification in topical formulations like ointments and creams are crucial for quality control and regulatory compliance. This document provides a detailed protocol for the quantification of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Analytical Principle

The method employs RP-HPLC with UV detection to separate Calcipotriol and its related impurities, including Impurity C, from the formulation matrix. The separation is achieved on a C18 stationary phase with a gradient elution system composed of a mixture of aqueous and organic solvents.[5][6] Quantification is performed by comparing the peak area of Impurity C in the sample to that of a certified reference standard. The method is designed to be stability-indicating, capable of resolving the impurity from other degradation products that may arise under stress conditions such as exposure to acid, base, oxidation, heat, and light.[][5]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5][6]

    • Data acquisition and processing software (e.g., Waters Empower).[5]

    • Analytical balance, sonicator, centrifuge, vortex mixer.

  • Chemicals and Reagents:

    • This compound Reference Standard (CRS).

    • Calcipotriol Reference Standard.

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Tetrahydrofuran (THF, HPLC grade).

    • n-Hexane (HPLC grade).

    • Water (HPLC grade or purified).

    • Ammonium phosphate.[7]

  • Chromatographic Column:

    • RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.[5][6]

2. Preparation of Solutions

  • Mobile Phase A: A mixture of Water, Methanol, and THF. A representative composition is 70:25:5 (v/v/v).[]

  • Mobile Phase B: A mixture of Acetonitrile, Water, and THF. A representative composition is 90:5:5 (v/v/v).[]

  • Diluent: A mixture of Acetonitrile and Water (95:5 v/v).[]

  • Impurity C Standard Stock Solution (e.g., 5 µg/mL): Accurately weigh an appropriate amount of this compound CRS, dissolve in the diluent, and dilute to the final volume in a volumetric flask.

  • System Suitability Solution: Prepare a solution containing known concentrations of Calcipotriol and this compound (e.g., 1 mg/mL Calcipotriol and 0.005 mg/mL Impurity C) to verify resolution and system performance.[8]

3. Sample Preparation (from Ointment)

  • Accurately weigh approximately 2.5 g of the topical ointment (containing about 0.125 mg of Calcipotriol) into a 100 mL amber volumetric flask.[6]

  • Add 10 mL of n-Hexane and sonicate for 15 minutes to completely disperse the ointment base.[6]

  • Add 5 mL of Diluent and mix using a vortex mixer for 5 minutes.[6]

  • Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.[6]

  • Carefully collect the clear lower layer (the diluent layer containing the drug and impurities) for HPLC analysis.[6]

4. Chromatographic Conditions

A stability-indicating method is crucial for separating Impurity C from Calcipotriol and other potential degradants. The following conditions are based on established methods.[][5][6]

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL
Run Time Sufficient to elute all components (e.g., ~70 min)

Gradient Elution Program Example:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.19821.0
15.070301.0
55.05952.0
62.05952.0
65.09821.0
70.09821.0
(This gradient is an illustrative example adapted from literature and may require optimization).[]

5. Quantification and Calculations

  • Inject the prepared sample and standard solutions into the HPLC system.

  • Identify the peak for Impurity C based on its retention time relative to the standard. The relative retention time for Impurity C is approximately 0.92 with respect to Calcipotriol.[7][8]

  • Calculate the concentration of Impurity C in the sample using the external standard method:

    Impurity C (%) = (AreaImpurity, Sample / AreaImpurity, Standard) x (ConcStandard / ConcSample) x 100

    Where:

    • AreaImpurity, Sample is the peak area of Impurity C in the sample chromatogram.

    • AreaImpurity, Standard is the peak area of Impurity C in the standard chromatogram.

    • ConcStandard is the concentration of the Impurity C standard solution.

    • ConcSample is the nominal concentration of Calcipotriol in the prepared sample solution.

Data Presentation

Table 1: Typical Chromatographic System Suitability Parameters

AnalyteRetention Time (min)Relative Retention Time (RRT)USP Resolution
Calcipotriol~11.71.00-
Impurity C~10.80.92> 1.5 (between Impurity C and Calcipotriol)[8]

Table 2: Method Validation Summary for Impurity Quantification

ParameterTypical ValueReference
Limit of Detection (LOD) 0.002 µg/mL (for Calcipotriol)[5][6]
Limit of Quantification (LOQ) 0.0024 µg/mL (0.04% of a 50 µg/g formulation)[8]
Linearity Range LOQ to 0.15 µg/mL (for Calcipotriol)[5][6]
Accuracy (% Recovery) 98-102%[9]

Visualizations

experimental_workflow Experimental Workflow for Impurity C Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Quantification node_process node_process node_input node_input node_output node_output A 1. Weigh Ointment (~2.5 g) B 2. Add n-Hexane & Sonicate (15 min) A->B Disperse base C 3. Add Diluent & Vortex (5 min) B->C Extract API D 4. Centrifuge (5000 rpm, 5 min) C->D E 5. Collect Lower Aqueous Layer D->E Separate phases F 6. Inject into HPLC System E->F Prepared Sample G 7. Acquire Chromatogram F->G H 8. Integrate Peak Areas (Calcipotriol & Impurity C) G->H I 9. Calculate Impurity C Concentration (%) H->I chemical_relationship Relationship between Calcipotriol and Impurity C node_api node_api node_impurity node_impurity node_relation node_relation calci Calcipotriol (5Z, 7E isomer) relation Stereoisomers (Geometric Isomers) calci->relation impC Impurity C (5E, 7E isomer) impC->relation

References

Chromatographic Separation of Calcipotriol and its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Calcipotriol and its isomers. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the quality control and characterization of Calcipotriol.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. During its synthesis and storage, several isomers can be formed, which may have different biological activities and toxicities. Therefore, it is crucial to have reliable analytical methods to separate and quantify Calcipotriol from its isomers to ensure the safety and efficacy of the drug product. The most significant isomer is pre-Calcipotriol, which exists in equilibrium with Calcipotriol. Other related compounds and degradation products may also be present.

This document focuses on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, which are the most common techniques for this separation. Additionally, a proposed method for Supercritical Fluid Chromatography (SFC) and a protocol for chiral separation are provided as advanced techniques for improved separation efficiency and specific applications.

Chromatographic Methods and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and robust method for the separation of Calcipotriol and its isomers. The following protocols are based on established and validated methods.

2.1.1. Isocratic RP-HPLC Method

This method is suitable for the routine quality control of Calcipotriol, providing good separation from its primary isomer, pre-Calcipotriol.

Experimental Protocol:

  • Column: Zorbax 300 SB-C18 (250 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase: Methanol: Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 264 nm.[1]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 7.5 minutes.[1]

Sample Preparation:

  • Accurately weigh a quantity of the sample (e.g., cream formulation) containing approximately 0.05 mg of Calcipotriol.

  • Disperse the sample in a suitable solvent, such as a mixture of n-Hexane and the mobile phase.

  • Sonicate for 15 minutes to ensure complete dispersion.

  • Centrifuge the sample at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm filter before injection.

2.1.2. Gradient RP-HPLC Method for Enhanced Resolution

A gradient elution method can provide a better separation of Calcipotriol from a wider range of impurities and isomers, including pre-Calcipotriol and other degradation products.[2][3][4]

Experimental Protocol:

  • Column: RP-C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[2][3][4]

  • Mobile Phase A: Water: Methanol: Tetrahydrofuran (70:25:5, v/v/v).[2]

  • Mobile Phase B: Acetonitrile: Water: Tetrahydrofuran (90:5:5, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.[2][3][4]

  • Detection: UV at 264 nm for Calcipotriol and its isomers.[2][3][4]

  • Injection Volume: 20 µL.[2]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
35955

Sample Preparation:

Follow the sample preparation protocol as described for the isocratic method, using the initial mobile phase composition as the diluent.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and higher resolution compared to conventional HPLC.

Experimental Protocol:

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 264 nm.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
52080
62080
6.16040
86040
Proposed Supercritical Fluid Chromatography (SFC) Method

SFC is a green chromatography technique that uses supercritical CO2 as the main mobile phase, offering fast and efficient separations. While a specific method for Calcipotriol is not widely published, the following protocol is proposed based on methods for structurally similar Vitamin D analogs.[2][5][6][7][8]

Experimental Protocol:

  • Column: Torus 1-Aminoanthracene (1-AA) (100 x 3.0 mm, 1.7 µm) or similar polar-embedded stationary phase.[2][5][7]

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol with 0.1% ammonium (B1175870) hydroxide.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 264 nm.

  • Injection Volume: 1 µL.

Gradient Program:

Time (min)% Mobile Phase B
05
540
640
6.15
85
Chiral Separation Protocol

The separation of enantiomers of Calcipotriol and its isomers can be critical. Chiral chromatography is the preferred method for this purpose.

Experimental Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for the specific isomers being separated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 264 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize typical quantitative data obtained from the chromatographic separation of Calcipotriol and its primary isomer, pre-Calcipotriol. Note that retention times can vary depending on the specific instrument, column, and exact experimental conditions.

Table 1: Typical Retention Times for Isocratic RP-HPLC Method

CompoundRetention Time (min)
Pre-Calcipotriol~5.8
Calcipotriol~6.5

Table 2: Typical Retention Times and Resolution for Gradient RP-HPLC Method

CompoundRetention Time (min)Resolution (Rs) between Calcipotriol and Pre-Calcipotriol
Pre-Calcipotriol~15.2> 2.0
Calcipotriol~16.5

Visualizations

The following diagrams illustrate the experimental workflows for the described chromatographic methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Processing s1 Weigh Sample s2 Disperse in Solvent s1->s2 Inject s3 Sonicate s2->s3 Inject s4 Centrifuge s3->s4 Inject s5 Filter s4->s5 Inject hplc HPLC System (Pump, Injector, Column, Detector) s5->hplc Inject data Data Acquisition (Chromatogram) hplc->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis of Calcipotriol.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_results Data Processing s1 Weigh Sample s2 Dissolve in Organic Solvent s1->s2 Inject s3 Filter s2->s3 Inject sfc SFC System (CO2 Pump, Modifier Pump, Injector, Column, BPR, Detector) s3->sfc Inject data Data Acquisition (Chromatogram) sfc->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Proposed workflow for SFC analysis of Calcipotriol.

Chiral_Separation_Logic racemic Racemic Mixture (Calcipotriol and its enantiomer) csp Chiral Stationary Phase (CSP) racemic->csp Interaction enantiomer1 Enantiomer 1 csp->enantiomer1 Differential Retention enantiomer2 Enantiomer 2 csp->enantiomer2 Differential Retention

Caption: Principle of chiral separation of Calcipotriol enantiomers.

References

Application of Calcipotriol Impurity C in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis, primarily due to its ability to inhibit keratinocyte proliferation and promote differentiation. The manufacturing process of Calcipotriol can result in the formation of several impurities, including Calcipotriol Impurity C. Chemically identified as the (5E,7E) geometric isomer of Calcipotriol, this impurity is of significant interest in dermatological research and drug development. Understanding the biological activity of this compound is crucial for ensuring the safety and efficacy of the final drug product. Furthermore, this impurity may possess its own pharmacological profile, warranting investigation into its potential therapeutic or adverse effects.

This compound is recognized as a ligand for the Vitamin D Receptor (VDR), suggesting that its mechanism of action is likely mediated through the same pathways as Calcipotriol.[1] However, research on geometric analogs of Calcipotriol suggests that the (5E,7E) configuration may lead to altered biological activity compared to the parent compound. This document provides detailed application notes and experimental protocols for the investigation of this compound in dermatological research, with a focus on its effects on keratinocytes.

Predicted Biological Activity and Rationale

While direct experimental data on this compound is limited, its classification as a (5E,7E) geometric analog allows for informed hypotheses regarding its biological activity. Studies on similar analogs have indicated that they may exhibit reduced antiproliferative effects compared to Calcipotriol.[2] Therefore, it is hypothesized that this compound will bind to the VDR and influence downstream signaling pathways, but potentially with a lower potency than Calcipotriol.

Key Research Questions:

  • What is the binding affinity of this compound for the VDR compared to Calcipotriol?

  • What is the effect of this compound on the proliferation and differentiation of human keratinocytes?

  • How does this compound modulate the expression of genes involved in inflammation and cell cycle regulation in skin cells?

Data Presentation

The following tables are structured to enable the systematic collection and comparison of quantitative data for this compound against the parent compound, Calcipotriol. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundBinding Affinity (Ki, nM)Relative Binding Affinity (%) (Calcipotriol = 100%)
CalcipotriolUser-determined value100
This compoundUser-determined valueUser-determined value

Table 2: Inhibition of Keratinocyte Proliferation (IC50)

CompoundCell LineIC50 (nM)
CalcipotriolHaCaTUser-determined value
Primary Human KeratinocytesUser-determined value
This compoundHaCaTUser-determined value
Primary Human KeratinocytesUser-determined value

Table 3: Modulation of Gene Expression in Keratinocytes (Fold Change vs. Vehicle Control)

GeneFunctionCalcipotriol (100 nM)This compound (100 nM)
Involucrin (IVL)Differentiation MarkerUser-determined valueUser-determined value
Transglutaminase 1 (TGM1)Differentiation MarkerUser-determined valueUser-determined value
Ki-67Proliferation MarkerUser-determined valueUser-determined value
Interleukin-8 (IL-8)Pro-inflammatory CytokineUser-determined valueUser-determined value
STAT1Signaling MoleculeUser-determined valueUser-determined value
STAT3Signaling MoleculeUser-determined valueUser-determined value

Experimental Protocols

The following are detailed protocols for key experiments to characterize the dermatological effects of this compound.

Protocol 1: Human Keratinocyte Cell Culture
  • Cell Lines:

    • HaCaT (immortalized human keratinocyte cell line).

    • Primary Human Epidermal Keratinocytes (PHEK).

  • Culture Medium:

    • For HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For PHEK: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Calcipotriol or this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Gene Expression Analysis (RT-qPCR)
  • Cell Treatment: Seed keratinocytes in a 6-well plate and grow to 70-80% confluency. Treat cells with Calcipotriol, this compound (e.g., 100 nM), or vehicle control for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IVL, TGM1, Ki-67, IL-8, STAT1, STAT3) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Vitamin D Receptor (VDR) Competitive Binding Assay
  • Preparation of Nuclear Extract: Prepare nuclear extracts from a suitable cell line expressing VDR (e.g., HaCaT cells).

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, radiolabeled Calcitriol (e.g., [³H]-Calcitriol), and varying concentrations of unlabeled Calcipotriol or this compound.

  • Incubation: Incubate the reaction mixture at 4°C for a specified time (e.g., 4 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor and determine the Ki values.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Calcipotriol_Signaling_Pathway Calcipotriol_Impurity_C Calcipotriol / Impurity C VDR VDR Calcipotriol_Impurity_C->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (in DNA) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects: - Decreased Proliferation - Increased Differentiation - Anti-inflammatory Effects Gene_Transcription->Biological_Effects Leads to

Caption: Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol and its impurities.

Keratinocyte_Proliferation_Assay_Workflow Start Start: Seed Keratinocytes in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add DMSO to dissolve formazan Incubation_2->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis

Caption: Workflow for determining the effect of this compound on keratinocyte proliferation.

Gene_Expression_Analysis_Workflow Start Start: Culture Keratinocytes in 6-well plate Treatment Treat with this compound Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Real-Time qPCR with gene-specific primers cDNA_Synthesis->qPCR Analysis Data Analysis: Relative Gene Expression (ΔΔCt) qPCR->Analysis

Caption: Workflow for analyzing the impact of this compound on gene expression in keratinocytes.

References

Application Note: Analysis of Calcipotriol Impurity C in Bulk Drug Substance by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis.[][2][3] During its synthesis and storage, several impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[][2] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a specified impurity in the European Pharmacopoeia (EP).[3][4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in bulk Calcipotriol drug substance.

This method is based on established principles of reversed-phase chromatography, which is a common technique for separating Calcipotriol and its related substances.[5][6][7] The protocol is designed to be specific and sensitive for the detection of this compound, ensuring accurate quality control of the bulk drug.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound.

1. Materials and Reagents

  • Calcipotriol Bulk Drug Substance

  • This compound Reference Standard (CAS No: 113082-99-8)[][2][4]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Triethylamine (for mobile phase adjustment, if necessary)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended for the separation and quantification of this compound.

ParameterSpecification
HPLC Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size[5][7][8]
Mobile Phase A Water : Methanol : THF (70:25:5, v/v/v)[][7]
Mobile Phase B Acetonitrile : Water : THF (90:5:5, v/v/v)[][7]
Gradient Program A gradient elution is typically employed for optimal separation. A generic gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).
Flow Rate Typically 0.8 - 1.2 mL/min
Column Temperature 50 °C[5][7][8]
Detection Wavelength 264 nm[5][7][8]
Injection Volume 20 µL[]
Diluent Acetonitrile : Water (95:5, v/v)[7]

3. Preparation of Solutions

  • Reference Standard Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 0.5 µg/mL).

  • Test Solution (Calcipotriol Bulk Drug): Accurately weigh approximately 25 mg of the Calcipotriol bulk drug substance and dissolve it in the diluent in a 25 mL volumetric flask. This will result in a concentration of approximately 1 mg/mL.

  • System Suitability Solution: A solution containing both Calcipotriol and this compound at appropriate concentrations can be used to verify the system's performance.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution and record the chromatogram.

  • Inject the Test Solution and record the chromatogram.

  • Perform multiple injections of the System Suitability Solution to verify the system's performance.

5. System Suitability

The following parameters should be assessed to ensure the validity of the analytical results. The acceptance criteria should be set according to internal standard operating procedures and regulatory guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the this compound peak.
Theoretical Plates Not less than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 5.0% for replicate injections of the reference standard.

6. Calculation

The percentage of this compound in the bulk drug substance can be calculated using the following formula:

% Impurity C = (Area_Impurity_C_Sample / Area_Impurity_C_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Impurity_C_Sample is the peak area of Impurity C in the test solution chromatogram.

  • Area_Impurity_C_Standard is the peak area of Impurity C in the reference standard solution chromatogram.

  • Conc_Standard is the concentration of the this compound reference standard solution.

  • Conc_Sample is the concentration of the Calcipotriol bulk drug test solution.

Data Presentation

The quantitative results from the analysis should be summarized in a clear and concise table for easy interpretation and comparison.

Sample IDRetention Time of Impurity C (min)Peak Area of Impurity CCalculated % of Impurity C
Batch XXX-001[Insert Value][Insert Value][Insert Value]
Batch XXX-002[Insert Value][Insert Value][Insert Value]
Batch XXX-003[Insert Value][Insert Value][Insert Value]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the analysis of this compound in the bulk drug.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_ref Prepare Reference Standard (this compound) inject_ref Inject Reference Standard prep_ref->inject_ref prep_sample Prepare Test Solution (Bulk Calcipotriol) inject_sample Inject Test Solution prep_sample->inject_sample prep_sst Prepare System Suitability Solution inject_sst Inject System Suitability prep_sst->inject_sst system_equilibration System Equilibration inject_blank Inject Blank (Diluent) system_equilibration->inject_blank inject_blank->inject_sst check_sst Verify System Suitability Parameters inject_sst->check_sst inject_ref->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks check_sst->system_equilibration If Fail check_sst->inject_ref If Pass calculate_impurity Calculate % Impurity C integrate_peaks->calculate_impurity final_report Generate Final Report calculate_impurity->final_report

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for the Analysis of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Calcipotriol Impurity C in pharmaceutical formulations. The protocols are designed to ensure accurate and reproducible results for quality control and stability studies.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. This compound, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is one of the potential impurities that must be monitored and controlled.[1][2][3] This document outlines robust sample preparation techniques for the accurate quantification of this compound in pharmaceutical dosage forms, particularly ointments and creams.

Chemical Properties of this compound

PropertyValue
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2]
CAS Number 113082-99-8[1][3]
Molecular Formula C₂₇H₄₀O₃[1][3]
Molecular Weight 412.6 g/mol [1]
Appearance White to Off-White Solid[4]
Solubility Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[1][5]
Storage 2-8°C[1][5]

Sample Preparation Protocol for Ointment/Cream Formulations

This protocol is designed for the extraction of Calcipotriol and its impurities from a semi-solid dosage form for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Calcipotriol Ointment/Cream Sample

  • n-Hexane (HPLC Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Centrifuge tubes (50 mL)

  • Volumetric flasks (100 mL)

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm or 0.45 µm, Nylon or PTFE)

Procedure:

  • Sample Weighing: Accurately weigh approximately 2.5 g of the ointment sample, which contains about 0.125 mg of Calcipotriol, and transfer it to a 100 mL amber volumetric flask.[6][7]

  • Dispersion of Ointment Base: Add 10 mL of n-hexane to the volumetric flask. Sonicate for 15 minutes to ensure the complete dispersion of the ointment base.[6][7]

  • Extraction of Analytes:

    • Prepare a diluent solution of Acetonitrile and Water (95:5 v/v).[7]

    • Add 5 mL of the diluent to the dispersed sample in the volumetric flask.[6][7]

    • Mix the contents vigorously using a vortex mixer for 5 minutes.[6][7]

  • Phase Separation:

    • Transfer the mixture to a 50 mL centrifuge tube.

    • Centrifuge at 5000 rpm for 5 minutes to separate the layers.[6][7]

  • Sample Collection: The lower layer, which is clear, contains the extracted analytes.[6][7] Carefully collect this layer for injection into the HPLC system.

  • Filtration (Optional but Recommended): If any particulate matter is observed, filter the collected solution through a 0.2 µm or 0.45 µm syringe filter before injection.

Sample Preparation Workflow

SamplePrepWorkflow cluster_extraction Extraction from Ointment/Cream cluster_separation Phase Separation & Collection cluster_final Final Preparation weigh 1. Weigh Sample (~2.5g Ointment) disperse 2. Disperse in n-Hexane (10 mL, Sonicate 15 min) weigh->disperse Transfer to Volumetric Flask extract 3. Extract with Diluent (5 mL ACN:Water 95:5, Vortex 5 min) disperse->extract centrifuge 4. Centrifuge (5000 rpm, 5 min) extract->centrifuge Transfer to Centrifuge Tube collect 5. Collect Lower Layer centrifuge->collect filter 6. Filter (Optional) (0.2 µm Syringe Filter) collect->filter inject Inject into HPLC filter->inject

Caption: Workflow for the extraction of this compound.

HPLC Method for Analysis

The following is a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Calcipotriol and its impurities.

ParameterRecommended Conditions
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size[6][7]
Column Temperature 50°C[6][7]
Mobile Phase A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[6][7] A specific gradient program can be found in the cited literature.[6]
Flow Rate 1.0 mL/min (can be adjusted based on the gradient program)[8]
Detection Wavelength 264 nm for Calcipotriol and its related impurities.[6][7][]
Injection Volume 20 µL[]

Method Validation Summary

The analytical methods for Calcipotriol and its impurities have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision.

Validation ParameterTypical Results
Specificity The method is able to separate Calcipotriol, Impurity C, and other known impurities without interference from the matrix or other degradation products.[6][7]
Linearity (Calcipotriol) Established from the Limit of Quantification (LoQ) to 0.15 µg/mL.[6]
Limit of Detection (LoD) - Calcipotriol 0.002 µg/mL[6]
Limit of Quantification (LoQ) - Calcipotriol 0.006 µg/mL[6]
Accuracy (Recovery) Average recovery is typically around 100%.[10]
Precision Relative Standard Deviation (%RSD) is generally less than 2%.[11]

Logical Relationship of Analytical Procedure

AnalyticalProcedure cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Ointment/Cream Sample extraction Liquid-Liquid Extraction start->extraction separation Centrifugation extraction->separation final_sample Analyte-Rich Solution separation->final_sample hplc RP-HPLC final_sample->hplc detection UV Detection (264 nm) hplc->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Impurity C Concentration quantification->result

Caption: Overview of the analytical procedure for Impurity C.

Conclusion

The described sample preparation techniques and analytical methods provide a reliable framework for the determination of this compound in pharmaceutical formulations. Adherence to these protocols will enable researchers and quality control analysts to accurately monitor the purity and stability of Calcipotriol drug products.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Calcipotriol Impurity C HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcipotriol Impurity C HPLC Analysis

Welcome to the technical support center for the HPLC analysis of Calcipotriol and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a related substance of Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis. Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3ß,24-triol.[1] It is crucial to monitor and control this and other impurities to ensure the safety and efficacy of the final drug product.[]

Q2: What is peak tailing in HPLC and why is it a problem?

A2: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends from the main peak.[3][4] This distortion can compromise the accuracy and reproducibility of quantification, making it difficult to determine the precise amount of an analyte, such as this compound.[3] It can also obscure smaller, co-eluting peaks, leading to inaccurate impurity profiling.[4] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[3]

Q3: What is an acceptable USP tailing factor?

A3: The USP (United States Pharmacopeia) tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. While a tailing factor of up to 1.5 may be acceptable for some assays, a value greater than 1.2 often indicates a potential issue with the analysis that should be addressed.[5]

Troubleshooting Guide: Peak Tailing for this compound

This guide addresses the common causes of peak tailing in the reversed-phase HPLC analysis of this compound and provides systematic solutions.

Issue 1: Peak tailing observed specifically for this compound or other basic impurities.

Cause: This is often due to secondary interactions between the basic functional groups of the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[3][4][5][6][7] These interactions create an additional retention mechanism that leads to peak tailing.[4][5]

Solutions:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[5][6][8] This is a very effective strategy for improving the peak shape of basic compounds.[5][6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak symmetry.[6][9]

  • Use a Sacrificial Base: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can neutralize the active silanol sites.[6]

  • Select an Appropriate Column:

    • End-capped Columns: Use columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[3][5]

    • Modern Silica (B1680970) Columns: Newer, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and trace metals, which can also contribute to tailing.[4]

    • Alternative Stationary Phases: Consider columns with polar-embedded or polar-endcapped phases that provide shielding for basic compounds.[3]

Issue 2: Peak tailing is observed for all peaks in the chromatogram.

Cause: This is typically indicative of a system-wide issue rather than a specific chemical interaction. Potential causes include extra-column volume, column degradation, or improper sample solvent.

Solutions:

  • Minimize Extra-Column Volume:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[3]

    • Check all fittings to ensure they are properly connected and there are no dead volumes.[8]

  • Check for Column Voids or Contamination:

    • A void at the head of the column can cause band broadening and tailing.[8] This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.[10]

    • Contamination of the column inlet frit can also lead to poor peak shape. Back-flushing the column or replacing the frit may resolve the issue.[11]

  • Ensure Sample Solvent Compatibility: The sample solvent should be of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[9][12]

Experimental Protocols

Example HPLC Method for Calcipotriol and its Impurities

This protocol is a representative method for the analysis of Calcipotriol and its related substances.

ParameterSpecification
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Component A: Water:Methanol:THF (70:25:5 v/v/v)Component B: Acetonitrile:Water:THF (90:5:5 v/v/v)
Gradient A time-based gradient program should be used to achieve separation.
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection Wavelength 264 nm for Calcipotriol and its impurities.[][13][14][15]
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5 v/v)[]

Note: This is an example protocol. The specific gradient program and other parameters may need to be optimized for your specific instrument and separation requirements.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in HPLC analysis.

TroubleshootingWorkflow Troubleshooting Peak Tailing in HPLC start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Only specific peaks tailing (e.g., Impurity C)? all_peaks->specific_peaks No check_system Check for Systemic Issues all_peaks->check_system Yes check_interactions Investigate Secondary Interactions specific_peaks->check_interactions Yes extra_column_volume Minimize Extra-Column Volume (tubing, fittings) check_system->extra_column_volume column_health Check Column Health (voids, contamination) check_system->column_health sample_solvent Verify Sample Solvent Compatibility check_system->sample_solvent optimize_ph Optimize Mobile Phase pH (lower for basic analytes) check_interactions->optimize_ph buffer_conc Increase Buffer Concentration check_interactions->buffer_conc column_choice Evaluate Column Choice (end-capped, modern silica) check_interactions->column_choice resolution Problem Resolved? extra_column_volume->resolution column_health->resolution sample_solvent->resolution optimize_ph->resolution buffer_conc->resolution column_choice->resolution

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for Calcipotriol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Calcipotriol (B1668217) and its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the separation of Calcipotriol and its related compounds?

A good starting point for developing a separation method for Calcipotriol is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a mixture of methanol (B129727) and water, for instance in an 80:20 (v/v) ratio.[1][2] Another successful combination reported is a mixture of methanol, acetonitrile (B52724), and water in a 67:23:10 (v/v/v) ratio, which has been shown to separate Calcipotriol from cholecalciferol (Vitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3) within 18 minutes.[2][3]

Q2: How can I improve the resolution between Calcipotriol and its isomers?

Improving resolution often requires adjusting the mobile phase composition.[4] You can systematically modify the solvent ratios to optimize polarity.[4] For instance, if you are using a methanol:water mobile phase, you can try altering the proportion of methanol by ±5% to observe the effect on separation.[1] If adjusting the solvent ratio is insufficient, consider switching the organic solvent (e.g., from methanol to acetonitrile) or using a ternary mixture (e.g., methanol, acetonitrile, and water).[2][3] Gradient elution, where the mobile phase composition is changed during the run, can also significantly improve the separation of complex mixtures.[5][6]

Q3: What is the significance of pH in the mobile phase for Calcipotriol analysis?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it influences their ionization state and, consequently, their retention and peak shape.[4][7] For Calcipotriol and its analogues, which are sensitive to acidic conditions, maintaining a stable pH is important for reproducibility. The use of buffers can help maintain a constant pH throughout the analysis, leading to more consistent and reliable results.[4][7]

Q4: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?

Peak tailing can be caused by several factors, including column contamination, interactions between the analyte and active sites on the stationary phase, or a mismatch between the injection solvent and the mobile phase. To address this, ensure your sample is fully dissolved in a solvent that is of equal or lesser strength than your mobile phase.[8] Column washing with a strong solvent can help remove contaminants.[8][9] If the problem persists, it might indicate degradation of the column, which may require replacement.

Q5: My retention times are drifting between injections. What should I do?

Fluctuating retention times are often due to an inconsistent mobile phase composition or a column that has not been properly equilibrated.[10] If you are mixing solvents online, ensure the pump is functioning correctly.[10] It is also crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run; 5 to 10 column volumes are typically sufficient for reversed-phase chromatography.[10] Changes in column temperature can also affect retention times, so maintaining a constant column temperature is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution Mobile phase composition is not optimal.- Adjust the ratio of organic solvent to water.[1] - Try a different organic solvent (e.g., acetonitrile instead of methanol).[2] - Consider a ternary solvent mixture (e.g., methanol:acetonitrile:water).[2][3] - Implement a gradient elution program.[5]
High Backpressure - Plugged column frit. - Column contamination. - Precipitation of buffer in the mobile phase.- Back-flush the column.[8][9] - Wash the column with a series of strong solvents.[8] - Ensure the buffer concentration is soluble in the organic solvent mixture.[7] - Filter the mobile phase and sample.
Peak Tailing - Column overload. - Secondary interactions with the stationary phase. - Injection solvent is stronger than the mobile phase.- Reduce the injection volume or sample concentration. - Use a mobile phase with a pH that suppresses the ionization of the analytes. - Dissolve the sample in the mobile phase or a weaker solvent.[8]
Inconsistent Retention Times - Inaccurate mobile phase preparation. - Insufficient column equilibration. - Fluctuations in column temperature.- Prepare the mobile phase accurately and degas it properly. - Equilibrate the column for a sufficient time before injection.[10] - Use a column thermostat to maintain a constant temperature.
Ghost Peaks - Contaminants in the mobile phase or from the injector. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents. - Flush the injector and sample loop. - Run a blank gradient to identify the source of contamination.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Calcipotriol Analysis

This protocol is based on a commonly used method for the analysis of Calcipotriol.[1][2]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Methanol:Water (80:20, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 264 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

2. Mobile Phase Preparation:

  • Measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water.

  • Combine the solvents in a clean, appropriate container.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of Calcipotriol reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution.

  • Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.

4. Sample Preparation (for Ointment):

  • Accurately weigh an amount of ointment containing Calcipotriol.

  • Transfer to a suitable flask and add methanol.

  • Gently heat (50-55 °C) to melt the ointment base and facilitate extraction.[1]

  • Allow to cool to room temperature and then filter the solution to remove excipients.[1]

  • Repeat the extraction process to ensure complete recovery.[1]

  • Dilute the filtered extract with the mobile phase to a suitable concentration for analysis.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor. The %RSD should typically be less than 2%.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the amount of Calcipotriol in the sample by comparing its peak area to that of the standard.

Protocol 2: Gradient RP-HPLC Method for Separation of Calcipotriol and its Impurities

This protocol is a more advanced method for separating Calcipotriol from its isomers and related impurities.[5]

1. Chromatographic Conditions:

  • Column: RP-C18, 150 mm x 4.6 mm, 2.7 µm particle size.[5]

  • Mobile Phase A: Water:Methanol:THF (70:25:5, v/v/v).[5]

  • Mobile Phase B: Acetonitrile:Water:THF (90:5:5, v/v/v).[5]

  • Flow Rate: Varies according to the gradient program.

  • Detection: UV at 264 nm for Calcipotriol and its isomers.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 50 °C.[5]

2. Gradient Program:

Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B
0.1 1.0 98 2
2.0 1.0 98 2
15.0 1.0 70 30
28.0 1.0 70 30
30.0 1.0 28 72
50.0 1.0 28 72
55.0 2.0 95 5
62.0 2.0 95 5
65.0 1.0 8 92

| 70.0 | 1.0 | 8 | 92 |

3. Mobile Phase and Sample Preparation:

  • Follow the general procedures outlined in Protocol 1, ensuring the use of high-purity solvents and proper degassing. The diluent for sample and standard preparation should be Acetonitrile:Water (95:5, v/v).[5]

Data and Methodologies at a Glance

Table 1: Summary of Mobile Phases for Calcipotriol Separation
Mobile Phase Composition Mode Column Key Separations Reference
Methanol:Water (80:20, v/v)IsocraticC18Calcipotriol from excipients[1][2]
Methanol:Water (85:15, v/v)IsocraticC18Calcipotriol and Prednicarbate
Methanol:Acetonitrile:Water (67:23:10, v/v)IsocraticRP18Calcipotriol, Cholecalciferol, Calcitriol[2][3]
Acetonitrile:Water (53:47, v/v)IsocraticC18Calcipotriol from photodegradation products
A: Water:MeOH:THF (70:25:5) B: ACN:Water:THF (90:5:5)GradientRP-C18Calcipotriol isomers and other impurities[5]

Visualized Workflows

MobilePhaseOptimizationWorkflow Start Start: Poor Separation of Calcipotriol Isomers InitialMethod Initial Method: C18 Column Methanol:Water (80:20) Start->InitialMethod AdjustRatio Adjust Methanol Ratio (e.g., ±5%) InitialMethod->AdjustRatio CheckResolution1 Resolution Improved? AdjustRatio->CheckResolution1 ChangeSolvent Change Organic Modifier (e.g., to Acetonitrile) CheckResolution1->ChangeSolvent No End End: Optimized Separation CheckResolution1->End Yes CheckResolution2 Resolution Improved? ChangeSolvent->CheckResolution2 UseTernary Use Ternary Mixture (MeOH:ACN:Water) CheckResolution2->UseTernary No CheckResolution2->End Yes CheckResolution3 Resolution Improved? UseTernary->CheckResolution3 GradientElution Develop Gradient Method CheckResolution3->GradientElution No CheckResolution3->End Yes GradientElution->End

Caption: A workflow for systematic mobile phase optimization.

TroubleshootingTree Problem Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? PeakShape->Retention No Tailing Tailing PeakShape->Tailing Yes (Tailing) Broadening Broadening PeakShape->Broadening Yes (Broad) Pressure High Backpressure? Retention->Pressure No Drifting Drifting Retention->Drifting Yes HighPressure High Pressure Pressure->HighPressure Yes Sol_Tailing Check injection solvent Wash column Tailing->Sol_Tailing Sol_Broadening Reduce injection volume Check for column void Broadening->Sol_Broadening Sol_Drifting Ensure column equilibration Check pump performance Drifting->Sol_Drifting Sol_Pressure Back-flush column Check for blockages HighPressure->Sol_Pressure End Problem Resolved Sol_Tailing->End Sol_Broadening->End Sol_Drifting->End Sol_Pressure->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Analysis of Calcipotriol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Calcipotriol (B1668217) and its impurities, with a particular focus on potential co-elution issues involving Calcipotriol Impurity C.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Calcipotriol?

A1: Calcipotriol, a synthetic vitamin D derivative, can have several impurities that arise during synthesis or degradation.[] Common process-related impurities and degradation products include various isomers and byproducts.[] Known impurities that are often monitored include Calcipotriol Impurity B, Impurity C, Impurity D, and Pre-Calcipotriol.[2][3][4]

Q2: Why is the separation of Calcipotriol and its impurities challenging?

A2: The impurities of Calcipotriol often have very similar chemical structures to the active pharmaceutical ingredient (API) and to each other.[] This structural similarity can lead to similar retention behaviors in chromatographic systems, making their separation and accurate quantification difficult, and potentially leading to co-elution.

Q3: What is this compound?

A3: Calcipotriol EP Impurity C is a known related substance of Calcipotriol.[5][6] Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[5][6]

Q4: Under what conditions does Calcipotriol degrade?

A4: Calcipotriol is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades when exposed to acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolytic exposure (UV light).[][7]

Troubleshooting Guide: Co-elution Issues

Issue: Poor resolution or co-elution of this compound with other impurities or the main peak.

This guide provides a systematic approach to troubleshoot and resolve co-elution problems during the HPLC or UPLC analysis of Calcipotriol and its impurities.

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting Start Co-elution Observed CheckMethod Verify & Optimize Chromatographic Method Start->CheckMethod MobilePhase Adjust Mobile Phase CheckMethod->MobilePhase Primary Adjustment StationaryPhase Evaluate Stationary Phase (Column) CheckMethod->StationaryPhase If Mobile Phase Adjustments Fail Instrument Check Instrument Parameters CheckMethod->Instrument Concurrent Check SolventStrength Modify Solvent Strength (% Organic) MobilePhase->SolventStrength OrganicModifier Change Organic Modifier (e.g., ACN to MeOH) MobilePhase->OrganicModifier pH Adjust pH (for ionizable compounds) MobilePhase->pH ColumnChem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) StationaryPhase->ColumnChem ColumnDim Increase Column Length or Decrease Particle Size StationaryPhase->ColumnDim FlowRate Optimize Flow Rate Instrument->FlowRate Temperature Adjust Column Temperature Instrument->Temperature Resolved Resolution Achieved SolventStrength->Resolved OrganicModifier->Resolved pH->Resolved ColumnChem->Resolved ColumnDim->Resolved FlowRate->Resolved Temperature->Resolved

Caption: Troubleshooting workflow for HPLC/UPLC co-elution.

Step 1: Review and Implement a Validated Method

Before making significant changes, ensure your current method is robust. Several validated HPLC and UPLC methods have been published for the successful separation of Calcipotriol and its impurities, including Impurity C.

Experimental Protocol 1: RP-HPLC Method for Calcipotriol and Impurities

This method has been shown to separate Calcipotriol, Impurity B, Impurity C, Impurity D, and Pre-Calcipotriol.[2][4]

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2][4]

  • Column Temperature: 50°C.[2][4]

  • Mobile Phase:

  • Detection Wavelength: 264 nm for Calcipotriol and its impurities.[][4]

  • Injection Volume: 20 µL.[][2]

  • Gradient Program: A gradient elution is utilized (specific gradient conditions can be found in the cited literature).

Experimental Protocol 2: UPLC Method for Calcipotriol and Betamethasone

A UPLC method can offer higher resolution and faster analysis times.

  • Column: Dikma Endeversil C18 ODS (2.1 × 50 mm, 1.8 µm).[8]

  • Mobile Phase: Ethanol and potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (51:49 v/v).[8]

  • Flow Rate: 0.31 mL/min.[8]

  • Detection Wavelength: 254 nm.[8]

Data Presentation: Comparison of Chromatographic Conditions

ParameterExperimental Protocol 1 (RP-HPLC)Experimental Protocol 2 (UPLC)
Technique HPLCUPLC
Column Chemistry RP-C18C18 ODS
Column Dimensions 150 x 4.6 mm, 2.7 µm50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient of Water/MeOH/THF and ACN/Water/THFIsocratic Ethanol/Phosphate Buffer (pH 3.0)
Temperature 50°CNot specified
Detection 264 nm254 nm
Step 2: Systematic Troubleshooting if Co-elution Persists

If you have implemented a validated method and still face co-elution, consider the following adjustments systematically.

Workflow for Method Optimization

Method_Optimization Initial_Method Start with Validated Method Adjust_Gradient Fine-tune Gradient Slope Initial_Method->Adjust_Gradient 1. Alter Selectivity Change_Solvent Change Organic Solvent (ACN <=> MeOH) Adjust_Gradient->Change_Solvent 2. Alter Selectivity Adjust_Temp Vary Column Temperature (e.g., ± 5-10°C) Change_Solvent->Adjust_Temp 3. Alter Selectivity Adjust_Flow Decrease Flow Rate Adjust_Temp->Adjust_Flow 4. Improve Efficiency Change_Column Select Different Column Chemistry Adjust_Flow->Change_Column 5. Major Selectivity Change Final_Method Optimized Separation Change_Column->Final_Method

Caption: Systematic workflow for chromatographic method optimization.

a) Modify the Mobile Phase

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[9] Try making small, incremental changes to the gradient or isocratic composition.

  • Change the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) or vice versa can alter the selectivity of the separation.[9] Methanol is a protic solvent and can have different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.[10]

  • Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[9] This is generally less impactful for non-ionizable molecules like Calcipotriol and its impurities but can be considered if other options fail.

b) Evaluate the Stationary Phase (Column)

  • Change Column Chemistry: If modifying the mobile phase is insufficient, a column with a different stationary phase may be required. Consider a column with a different ligand (e.g., Phenyl-Hexyl) or a different end-capping to provide alternative selectivity.

  • Increase Column Length or Decrease Particle Size: A longer column or a column with a smaller particle size (as in UPLC) will provide higher theoretical plates and thus better resolution.[9]

c) Adjust Instrument Parameters

  • Optimize Column Temperature: Temperature can affect the selectivity of a separation.[9] Experiment with temperatures within the stable range of your column (e.g., in 5°C increments) to see if resolution improves. Lowering the temperature can increase retention and may improve resolution, while increasing it can sometimes improve peak shape.[9]

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will also increase the run time.

By following this structured approach, from implementing a validated method to systematically troubleshooting co-elution issues, researchers can achieve a robust and reliable separation of this compound from other related substances.

References

Stability of Calcipotriol Impurity C in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Calcipotriol Impurity C in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a related substance of the active pharmaceutical ingredient Calcipotriol.[1][2][3] Its chemical name is (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[3][4] It is crucial to monitor and control this impurity during drug development and manufacturing to ensure the safety and efficacy of the final product.[]

Q2: In which solvents is this compound soluble?

Based on available data, this compound is soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[4] For in-vitro studies, DMSO is a common solvent, with solubility reported to be ≥ 100 mg/mL.[6]

Q3: What are the recommended storage conditions for this compound solutions?

When dissolved in a solvent, it is recommended to store solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6] All solutions should be protected from light and stored under an inert atmosphere, such as nitrogen, to minimize degradation.[6]

Q4: How stable is this compound in solution at room temperature?

Q5: What are the main degradation pathways for Calcipotriol and its impurities?

Forced degradation studies on Calcipotriol have shown that it is susceptible to degradation under acidic, basic, oxidative, photolytic (light), and thermal stress conditions.[][9] The primary degradation pathways include isomerization and oxidation.[][10] Therefore, it is critical to protect solutions of this compound from these conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Degradation of Impurity C in the prepared solution.Prepare solutions fresh before use. Avoid prolonged storage at room temperature. Ensure the solvent is of high purity and degassed. Protect the solution from light by using amber vials.
Inconsistent analytical results Instability of the sample in the autosampler.Use a cooled autosampler set to a low temperature (e.g., 4°C). Limit the time the sample resides in the autosampler before injection.
Isomerization of the impurity in solution.Calcipotriol and its isomers can undergo reversible isomerization in solution, which can be influenced by temperature and time.[11] Analyze samples promptly after preparation and maintain consistent temperature conditions.
Low recovery of the impurity Adsorption to container surfaces.Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
Degradation during sample preparation.Minimize exposure to heat and light during all sample preparation steps. Work in a well-ventilated area and consider purging with an inert gas.

Data Summary

The following table summarizes the available solubility and storage information for this compound. Note that quantitative stability data over time in different solvents is limited in published literature.

Solvent Solubility Recommended Storage (in solution) Notes
DMSO ≥ 100 mg/mL[6]-80°C (6 months), -20°C (1 month)[6]Protect from light, store under nitrogen.[6]
Methanol (MeOH) Soluble (exact concentration not specified)[4]-80°C (6 months), -20°C (1 month)Protect from light, store under nitrogen.[6] The parent compound, calcipotriol, is known to undergo photodegradation in methanol.[10]
Acetonitrile (ACN) Used as a component of the mobile phase in HPLC, suggesting solubility.[][9]No specific data available. Best practice is to follow the recommendations for other solvents (store cold, protected from light, and use promptly).A diluent of ACN:water (95:5 v/v) has been used for extraction.[]
Ethanol (B145695) The parent compound, calcipotriol, is soluble at approximately 50 mg/mL.[8]No specific data available for Impurity C. For calcipotriol, aqueous solutions made from an ethanol stock are not recommended for storage longer than one day.[8]Purge with an inert gas is recommended when preparing stock solutions.[8]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Calcipotriol and its Impurities

This protocol is adapted from published methods and is suitable for assessing the stability of this compound.[][9]

1. Chromatographic Conditions:

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size[9]

  • Column Temperature: 50°C[9]

  • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[9]

  • Detection: UV at 264 nm[9]

  • Injection Volume: 20 µL[]

  • Diluent: Acetonitrile:Water (95:5 v/v)[]

2. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Protect the solution from light using an amber volumetric flask.

3. Sample Preparation for Stability Study:

  • Prepare solutions of this compound in the solvents to be tested (e.g., Methanol, Acetonitrile, DMSO) at a known concentration.

  • Store the solutions under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Dilute the aliquot with the diluent to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the prepared samples and a freshly prepared standard solution into the HPLC system.

  • Monitor the peak area of this compound and any new peaks that appear.

  • Calculate the percentage of Impurity C remaining at each time point relative to the initial time point (T=0).

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Storage Conditions cluster_analysis Analysis cluster_results Results prep_sol Prepare Stock Solution of This compound aliquot Aliquot into Different Solvents (Methanol, ACN, DMSO, etc.) prep_sol->aliquot initial_sample Sample at T=0 (for baseline) aliquot->initial_sample storage Store Aliquots under Defined Conditions (Temp, Light, etc.) aliquot->storage hplc Analyze by Stability-Indicating HPLC Method initial_sample->hplc sampling Withdraw Samples at Specific Time Points storage->sampling sampling->hplc data Quantify Impurity C Peak and Degradation Products hplc->data kinetics Determine Degradation Rate and Stability Profile data->kinetics

Caption: Workflow for assessing the stability of this compound.

References

Improving resolution between Calcipotriol and Impurity C in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcipotriol (B1668217) Chromatography

Welcome to the Technical Support Center for Calcipotriol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic separation of Calcipotriol and its impurities, with a special focus on improving the resolution of Impurity C.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic analysis of Calcipotriol?

A1: The primary challenges in Calcipotriol analysis include:

  • Achieving adequate resolution between Calcipotriol and its closely related impurities, particularly its stereoisomers like Impurity C (also known as (5E)-Calcipotriol) and Pre-Calcipotriol.[1][2]

  • Managing the on-column conversion of Calcipotriol to Pre-Calcipotriol, which is a reversible isomerization influenced by temperature and time.[1]

  • Dealing with photodegradation and thermal instability of Calcipotriol, which can lead to the formation of various degradation products.[][4]

  • Developing a single method that can separate impurities of Calcipotriol as well as those from other active pharmaceutical ingredients (APIs) in combination products, such as betamethasone (B1666872) dipropionate.[1][5][6]

Q2: Which type of chromatography is most effective for separating Calcipotriol and Impurity C?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for the separation of Calcipotriol and its impurities, including Impurity C.[1][5][6][7] C18 and C8 columns are frequently used stationary phases that provide good selectivity for this separation.[1][][7][8]

Q3: Why is the resolution between Calcipotriol and Pre-Calcipotriol also important when focusing on Impurity C?

A3: Pre-Calcipotriol is an isomer of Calcipotriol that can form in solution, and its peak can be close to or interfere with other impurity peaks, including Impurity C.[1] Ensuring a good resolution between Calcipotriol and Pre-Calcipotriol is often a system suitability requirement to demonstrate the method's ability to separate closely related isomers, which in turn indicates a higher likelihood of resolving other critical pairs like Calcipotriol and Impurity C.[1]

Troubleshooting Guide: Improving Resolution Between Calcipotriol and Impurity C

Poor resolution between Calcipotriol and Impurity C is a common issue. This guide provides a systematic approach to troubleshoot and enhance the separation.

Initial Assessment

Before making significant changes, verify the following:

  • System Suitability: Ensure that your system suitability parameters (e.g., resolution between a known critical pair like Calcipotriol and Pre-Calcipotriol, peak asymmetry, and theoretical plates) are met.[1]

  • Column Health: Check the column's performance history. A decline in performance might indicate a contaminated or aged column that needs to be cleaned or replaced.

  • Sample Preparation: Confirm that the sample and standards are correctly prepared and that the diluent is compatible with the mobile phase to avoid peak distortion.[]

Troubleshooting Workflow

If the initial assessment does not resolve the issue, follow the workflow below. This workflow is also represented by the flowchart in Figure 1.

digraph "Troubleshooting_Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

start [label="Start: Poor Resolution\n(Calcipotriol & Impurity C)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_system [label="1. Verify System Suitability\n& Column Health", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_mobile_phase [label="2. Optimize Mobile Phase\nComposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_gradient [label="3. Modify Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="4. Adjust Column\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_flow [label="5. Lower Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="6. Change Stationary Phase\n(e.g., different chemistry or particle size)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_success [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Further\n(e.g., Method Development Specialist)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> check_system; check_system -> adjust_mobile_phase [label=" Fails / Needs Improvement "]; check_system -> end_success [label=" Passes "]; adjust_mobile_phase -> adjust_gradient [label=" Minor Improvement "]; adjust_gradient -> adjust_temp [label=" Minor Improvement "]; adjust_temp -> adjust_flow [label=" Minor Improvement "]; adjust_flow -> change_column [label=" Still Unresolved "]; adjust_mobile_phase -> end_success [label=" Resolved "]; adjust_gradient -> end_success [label=" Resolved "]; adjust_temp -> end_success [label=" Resolved "]; adjust_flow -> end_success [label=" Resolved "]; change_column -> end_success [label=" Resolved "]; change_column -> end_fail [label=" Unresolved "]; }

Figure 2: Relationship between experimental parameters and chromatographic resolution.

References

Technical Support Center: Calcipotriol Degradation and Impurity C Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Calcipotriol, with a specific focus on the formation of Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is Calcipotriol Impurity C and why is it important to monitor?

This compound is a degradation product of Calcipotriol, identified as its (5E,7E)-isomer. The chemical name for Impurity C is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol.[1][2] Monitoring and controlling this impurity is crucial as the change in the stereochemistry of the double bonds can potentially impact the therapeutic efficacy and safety profile of the drug product. Regulatory agencies require the identification and quantification of impurities to ensure product quality and patient safety.

Q2: What are the primary degradation pathways that lead to the formation of this compound?

The formation of Impurity C from Calcipotriol primarily occurs through isomerization of the conjugated triene system, specifically the conversion of the 5Z and 7E double bonds to a 5E, 7E configuration. This isomerization is predominantly induced by exposure to heat (thermal degradation) and light (photodegradation).[][4]

Q3: Under which conditions is Calcipotriol most susceptible to degradation leading to Impurity C?

Calcipotriol is highly sensitive to both thermal and photolytic stress.[][5] Forced degradation studies have shown that significant degradation occurs when Calcipotriol is exposed to elevated temperatures and high-intensity light, particularly UV radiation.[][4] While acidic, basic, and oxidative conditions also lead to degradation, isomerization to Impurity C is most directly linked to heat and light exposure.

Q4: Are there other significant degradation products of Calcipotriol I should be aware of?

Yes, besides Impurity C, other notable degradation products include:

  • Pre-Calcipotriol: A reversible isomer formed upon dissolution and influenced by temperature.[4]

  • Impurity B: A cis/trans isomer at the C-7 position.[4]

  • Oxidation products are formed under oxidative stress (e.g., exposure to hydrogen peroxide).[]

  • Hydrolytic degradation products can form in acidic and basic conditions.[]

A robust stability-indicating analytical method should be able to separate Calcipotriol from all potential impurities.[6]

Troubleshooting Guide

Issue 1: Unexpectedly high levels of Impurity C are detected in my Calcipotriol sample.

Potential Cause Troubleshooting Step
Inadequate protection from light Store Calcipotriol raw material and formulated products in light-resistant containers. Conduct all experimental manipulations under amber or low-actinic light.
Elevated storage or processing temperature Ensure storage conditions are maintained as recommended (typically refrigerated). Avoid exposing the sample to high temperatures during sample preparation and analysis.
Inappropriate solvent selection Certain solvents can promote photodegradation. Evaluate the photostability of Calcipotriol in your chosen solvent system.
Contamination of reagents Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze degradation.

Issue 2: My analytical method is not adequately separating Calcipotriol from Impurity C.

Potential Cause Troubleshooting Step
Suboptimal HPLC column A high-resolution reversed-phase C18 column is often suitable.[6] Consider a column with a different selectivity if co-elution persists.
Inadequate mobile phase composition Optimize the mobile phase composition, particularly the organic modifier and aqueous phase ratio. A gradient elution may be necessary to achieve optimal separation of all isomers.[6]
Incorrect detection wavelength The UV detection wavelength should be set at the absorption maximum of Calcipotriol and its impurities, which is typically around 264 nm.[6]
Column temperature The column temperature can influence selectivity. Investigate the effect of varying the column temperature (e.g., between 25°C and 40°C) on the resolution.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Calcipotriol, highlighting the conditions that can lead to the formation of Impurity C and other degradation products. The percentages represent the amount of degraded drug or the amount of a specific impurity formed and are illustrative of what can be observed in such studies.

Stress ConditionParameters% Degradation of CalcipotriolKey Degradation Products Formed
Acid Hydrolysis 0.01N HCl, Room Temperature, 5 minSignificantHydrolytic degradants
Base Hydrolysis 0.005N NaOH, Room Temperature, 5 minSignificantHydrolytic degradants
Oxidation 3% H₂O₂, 70°C, 10 minSignificantOxidative degradants
Thermal Degradation 60°C, 2 hoursConsiderableImpurity C , Pre-Calcipotriol
Photodegradation 1.2 million lux hours, 200 Wh/m² UVConsiderableImpurity C , other photo-isomers

Note: "Significant" and "Considerable" are based on qualitative descriptions found in the literature.[] Quantitative values can vary depending on the exact experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation of Calcipotriol

Objective: To induce the degradation of Calcipotriol under various stress conditions to identify and quantify degradation products, including Impurity C.

Materials:

  • Calcipotriol reference standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Calcipotriol in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.02N HCl.

    • Keep the solution at room temperature for 5 minutes.

    • Neutralize the solution with an equivalent amount of 0.02N NaOH.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.01N NaOH.

    • Keep the solution at room temperature for 5 minutes.

    • Neutralize the solution with an equivalent amount of 0.01N HCl.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Heat the solution at 70°C for 10 minutes.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of Calcipotriol in an oven at 60°C for 2 hours.

    • After exposure, dissolve the sample in methanol and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose a solution of Calcipotriol (e.g., 50 µg/mL in methanol) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Calcipotriol and Impurity C

Objective: To separate and quantify Calcipotriol and its degradation products, including Impurity C.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm
Injection Volume 20 µL

Note: The mobile phase composition and gradient profile should be optimized to achieve adequate separation of Calcipotriol, Impurity C, and other potential degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions Calcipotriol Calcipotriol (5Z, 7E isomer) Impurity_C Impurity C (5E, 7E isomer) Calcipotriol->Impurity_C Isomerization Heat Heat Light Light (UV) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Calcipotriol Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photodegradation Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Quantification of Impurities) HPLC->Data

References

Technical Support Center: Analysis of Calcipotriol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Calcipotriol (B1668217) and its impurities during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Calcipotriol during analysis?

A1: Calcipotriol is a synthetic vitamin D derivative that is susceptible to degradation under various conditions.[] The primary degradation pathways include:

  • Isomerization: Formation of pre-Calcipotriol, a reversible process that occurs when Calcipotriol is dissolved and is influenced by temperature.[2][3]

  • Hydrolysis: Degradation in the presence of acids and bases.[]

  • Oxidation: Degradation upon exposure to oxidizing agents like hydrogen peroxide.[]

  • Photodegradation: Degradation when exposed to light.[][4]

  • Thermal Degradation: Degradation at elevated temperatures.[]

Q2: An unexpected peak is appearing close to my main Calcipotriol peak. What could it be?

A2: A common issue in Calcipotriol analysis is the appearance of an isomeric impurity known as pre-Calcipotriol.[2][3] This isomer can form in solution and its formation is influenced by temperature.[2][3] The peak for pre-Calcipotriol typically has a maximum UV absorption (λmax) at around 260 nm, which is slightly different from Calcipotriol and its other related impurities (264 nm to 274 nm).[][2]

Q3: How can I prevent the on-column conversion of Calcipotriol to pre-Calcipotriol?

A3: To minimize the on-column formation of pre-Calcipotriol, consider the following:

  • Temperature Control: Maintaining a consistent and optimized column temperature is crucial. A study has shown successful separation at 50°C.[][2][3]

  • Mobile Phase Optimization: The composition of the mobile phase can influence the equilibrium between Calcipotriol and pre-Calcipotriol. Experiment with different solvent ratios (e.g., water, methanol, acetonitrile, THF) to achieve the best separation and minimize isomerization.[][2][3]

  • Acidic Mobile Phase: The use of an acidic mobile phase, for instance, by adding 0.1% acetic acid, has been shown to potentially stabilize the compound and reduce on-column degradation.[5]

Q4: My Calcipotriol peak area is inconsistent and lower than expected. What could be the cause?

A4: A loss of Calcipotriol signal can be attributed to on-column degradation. Calcipotriol is sensitive to the stationary phase. If you observe a noisy baseline or a significant decrease in the main peak area, it could indicate degradation on the column.[5] Consider using a high-coverage C18 column, which has been shown to reduce this degradation.[5] Additionally, ensure proper sample preparation and storage to prevent degradation before injection.[]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of Calcipotriol and its impurities.

IssuePossible CauseRecommended Solution
Appearance of a new peak before the main Calcipotriol peak Formation of the pre-Calcipotriol isomer.Confirm the identity of the peak by checking its UV spectrum (λmax ~260 nm).[][2] To minimize its formation, control the column temperature and consider adjusting the mobile phase composition.[][2][3]
Poor peak shape (tailing or fronting) Inappropriate mobile phase composition or pH.Optimize the mobile phase. Methanol has been shown to provide better separation and peak shape for Calcipotriol compared to acetonitrile.[6] Adjusting the pH of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) can also improve peak symmetry.[7]
Significant loss of Calcipotriol peak area On-column degradation.Try using a different stationary phase, such as a high-coverage C18 column.[5] Alternatively, adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase may help stabilize the analyte on-column.[5]
Baseline noise or drift Contaminated mobile phase or column.Filter all mobile phase components through a 0.45 µm membrane filter and degas them before use.[8] If the problem persists, flush the column with a strong solvent.
Inconsistent retention times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a stable temperature.[][2][3] Ensure the mobile phase is well-mixed and delivered consistently by the HPLC pump.

Experimental Protocols

HPLC Method for Separation of Calcipotriol and its Impurities

This protocol is based on a stability-indicating RP-HPLC method.[2][3]

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2][3]

  • Column Temperature: 50°C.[2][3]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[2][3]

    • Component A: Water:Methanol:THF (70:25:5 v/v/v)[]

    • Component B: Acetonitrile:Water:THF (90:5:5 v/v/v)[]

  • Detection: UV detection at 264 nm for Calcipotriol and its impurities, and 240 nm for other compounds if present (e.g., Betamethasone dipropionate).[2][3]

  • Injection Volume: 20 µL.[]

  • Diluent: Acetonitrile:Water (95:5 v/v).[]

Forced Degradation Study Protocol

To understand the stability of Calcipotriol, forced degradation studies can be performed under various stress conditions.[]

  • Acid Hydrolysis: 0.01N HCl at room temperature for 5 minutes.[]

  • Base Hydrolysis: 0.005N NaOH at room temperature for 5 minutes.[]

  • Oxidative Degradation: 3% H₂O₂ at 70°C for 10 minutes.[]

  • Thermal Degradation: 60°C for 2 hours.[]

  • Photolytic Degradation: Exposure to 1.2 million lux hours and 200 wh/m² UV light.[]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in Calcipotriol analysis.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)Reference
Calcipotriol0.5 - 2.5> 0.999[6]
Calcipotriol10 - 500.999[8]
Calcipotriol0.15 (from LoQ)Not specified[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Calcipotriol0.0020.006[2][3]
Calcipotriol0.040.12[7]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Calcipotriol Sample (e.g., in ACN:Water) inject Inject Sample (20 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A and B) filter_degas Filter and Degas Mobile Phases prep_mobile->filter_degas hplc_system Equilibrate HPLC System (C18 Column, 50°C) filter_degas->hplc_system hplc_system->inject gradient Run Gradient Elution inject->gradient detect UV Detection (264 nm) gradient->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Calcipotriol and Impurities integrate->quantify degradation_factors cluster_solutions Mitigation Strategies degradation On-Column Degradation of Calcipotriol temp High Temperature temp->degradation mobile_phase Mobile Phase (pH, Composition) mobile_phase->degradation column_chem Stationary Phase (e.g., low-coverage C18) column_chem->degradation light Light Exposure (pre-analysis) light->degradation sample_prep Sample Matrix/ Solvent Effects sample_prep->degradation sol_temp Temperature Control (e.g., 50°C) sol_temp->temp sol_mobile Mobile Phase Optimization (e.g., acidic modifier) sol_mobile->mobile_phase sol_column Use High-Coverage C18 Column sol_column->column_chem sol_light Use Amber Vials sol_light->light sol_sample Appropriate Diluent sol_sample->sample_prep

References

Addressing matrix effects in LC-MS/MS analysis of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Calcipotriol (B1668217) Impurity C.

Troubleshooting Guide

Q1: My signal intensity for Calcipotriol Impurity C is low and inconsistent when analyzing biological samples. What is the likely cause?

Low and inconsistent signal intensity for this compound in biological matrices is often a primary indicator of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[5][6]

Q2: How can I confirm that matrix effects are the cause of my analytical issues with this compound?

To quantitatively assess the presence and extent of matrix effects, a post-extraction spike experiment is recommended.[4][7] This experiment helps to determine if the matrix is suppressing or enhancing the signal of your analyte.

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (B / A) * 100 Where:

  • A is the peak area of the analyte in a neat solution (e.g., methanol (B129727) or mobile phase).

  • B is the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[8]

A value close to 100% indicates minimal matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[6][8] Regulatory guidelines, such as those from the EMA, suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[9]

Q3: My results indicate significant matrix effects. What are the initial steps I should take to mitigate this?

Initial mitigation strategies should focus on improving the sample preparation process and optimizing chromatographic conditions.

  • Enhanced Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS system.[4][5] Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[10]

  • Chromatographic Separation: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.[6] This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

Q4: I am still observing matrix effects after improving my sample preparation and chromatography. What other strategies can I employ?

If matrix effects persist, the use of an appropriate internal standard (IS) is crucial for accurate quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a stable isotope-labeled version of this compound is the most effective way to compensate for matrix effects.[6][11][12] A SIL-IS will behave nearly identically to the analyte during sample preparation and ionization, thus correcting for signal variations. A deuterated analog of Calcipotriol, such as Calcipotriol-D4, can be used as an internal standard for Calcipotriol and its related impurities.[13]

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same blank biological matrix as your samples can help to compensate for the matrix effect.[14]

Frequently Asked Questions (FAQs)

Q5: What are the most common sources of matrix effects in bioanalytical LC-MS/MS?

In biological matrices such as plasma or serum, the most common sources of interference are phospholipids, salts, and endogenous metabolites.[3][14] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.

Q6: Can matrix effects lead to ion enhancement instead of suppression?

Yes, while ion suppression is more common, matrix effects can also lead to an increase in signal intensity, known as ion enhancement.[1][8] Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and imprecise results.[3]

Q7: What type of solid-phase extraction (SPE) is best for removing phospholipids?

Several SPE sorbents are designed for effective phospholipid removal. Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE can be effective for retaining and concentrating basic analytes while removing phospholipids. Additionally, specialized sorbents like HybridSPE®, which use a zirconia-based Lewis acid-base retention mechanism, are highly effective at selectively removing phospholipids.[15]

Q8: Are there any specific LC-MS/MS methods published for Calcipotriol and its impurities?

Yes, several LC-MS/MS methods have been developed for the analysis of Calcipotriol.[][17] A common approach involves using a C18 column with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient elution.[18][19] These methods can be adapted and optimized for the specific analysis of this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects
  • Prepare three sets of samples at low and high concentrations:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent.

    • Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot of matrix:

    • MF = Peak Area of Set B / Peak Area of Set A

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS Normalized MF = MF of Analyte / MF of IS

  • Evaluate the results: The coefficient of variation (CV) of the IS-normalized MF from the different matrix lots should be ≤15%.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol that can be adapted based on the specific SPE cartridge and analyte properties.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences, followed by a stronger organic solvent to elute phospholipids and other non-polar interferences.

  • Elution: Elute this compound with an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

ParameterAcceptance CriteriaPurpose
Matrix Factor (MF) Ideally between 0.8 and 1.2To quantify the absolute matrix effect (suppression or enhancement).
IS-Normalized MF (CV) ≤ 15% across ≥ 6 matrix lotsTo assess the variability of the matrix effect between different sources and the ability of the IS to compensate for it.[9]
Recovery (%) Consistent and reproducibleTo evaluate the efficiency of the extraction process.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Low/Inconsistent Signal for this compound AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Suspect Matrix Effect OptimizeSamplePrep Optimize Sample Prep (e.g., SPE) AssessME->OptimizeSamplePrep Matrix Effect Confirmed OptimizeLC Optimize LC Method OptimizeSamplePrep->OptimizeLC UseIS Use Stable Isotope Labeled IS OptimizeLC->UseIS Solution Robust & Reliable Assay UseIS->Solution

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Acetonitrile Start->PPT SPE Load on SPE Cartridge Start->SPE Centrifuge Centrifuge PPT->Centrifuge Supernatant Analyze Supernatant Centrifuge->Supernatant PPT_Result High Risk of Phospholipid Interference Supernatant->PPT_Result Wash Wash Interferences SPE->Wash Elute Elute Analyte Wash->Elute SPE_Result Effective Removal of Phospholipids & Salts Elute->SPE_Result

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Calcipotriol Impurity C Extraction from Ointments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction methods for Calcipotriol (B1668217) Impurity C from ointment formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting Calcipotriol Impurity C from ointments?

A1: The primary challenges stem from the low concentration of Impurity C in the complex ointment matrix. Key difficulties include:

  • Low Recovery: The lipophilic nature of ointment bases can hinder the complete extraction of the analyte.

  • Matrix Effects: Excipients in the ointment can interfere with the analytical method, leading to inaccurate quantification.

  • Co-elution: Structurally similar compounds, including the active pharmaceutical ingredient (API) Calcipotriol and other impurities, may co-elute during chromatographic analysis.[][2]

  • Analyte Instability: Calcipotriol and its impurities can be sensitive to heat, light, and pH, potentially degrading during the extraction process.[]

Q2: Which solvents are most effective for extracting this compound from ointments?

A2: A two-step solvent extraction approach is generally most effective. Initially, a non-polar solvent like n-hexane is used to dissolve the ointment base. Subsequently, a more polar solvent or a solvent mixture is used to extract Calcipotriol and its impurities. The highest recovery is often found with a mixture of acetonitrile (B52724) (ACN) and water (e.g., 95:5 v/v) as the extracting diluent.[3][4] Methanol (B129727) and ethanol (B145695) have also been successfully used.[5][6][7]

Q3: What analytical techniques are suitable for the quantification of this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for the separation and quantification of Calcipotriol and its impurities.[2][3][5] Detection is typically performed using a UV detector at a wavelength of approximately 264 nm.[2][5]

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of this compound

Possible Cause Troubleshooting Step
Incomplete dispersion of the ointment Increase sonication time or use a vortex mixer to ensure the ointment is fully dispersed in the initial non-polar solvent (e.g., n-hexane).[2][3]
Inefficient extraction from the ointment base Optimize the solvent system for the extraction step. Experiment with different ratios of polar organic solvents (e.g., acetonitrile, methanol) and water. A diluent of ACN:water (95:5 v/v) has shown high recovery rates.[3][4]
Analyte degradation during extraction Protect the sample from light by using amber-colored volumetric flasks.[2][3] Avoid excessive heat; if heating is necessary to melt the ointment base, use a controlled temperature water bath (e.g., 50-55°C) for a minimal amount of time.[5][7]
Insufficient phase separation After adding the extraction solvent and vortexing, ensure complete separation of the layers by centrifugation at a sufficient speed and duration (e.g., 5000 rpm for 5 minutes).[2][3]

Issue 2: Poor Chromatographic Resolution (Peak Tailing, Co-elution)

Possible Cause Troubleshooting Step
Sub-optimal mobile phase composition Adjust the gradient and/or the solvent composition of the mobile phase. A mobile phase consisting of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient mode has been shown to separate Calcipotriol and its impurities effectively.[2][3]
Inappropriate column selection Use a high-resolution C18 column. A column with specifications such as 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C, has been successfully used.[2][3]
Matrix interference Ensure the sample preparation method effectively removes ointment excipients. The initial wash with a non-polar solvent is critical. If interference persists, consider solid-phase extraction (SPE) for sample cleanup.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using n-Hexane and Acetonitrile/Water

This method is adapted from a validated stability-indicating RP-HPLC method for Calcipotriol and its impurities in an ointment base.[2][3]

  • Sample Preparation: Accurately weigh approximately 2500 mg of the ointment into a 100 mL amber volumetric flask.

  • Ointment Base Dissolution: Add 10 mL of n-hexane and sonicate for 15 minutes to completely disperse the ointment.

  • Analyte Extraction: Add 5 mL of the diluent (Acetonitrile:Water, 95:5 v/v) and mix on a vortex mixer for 5 minutes.

  • Phase Separation: Transfer the mixture to a 50 mL centrifuge tube and centrifuge at 5000 rpm for 5 minutes.

  • Sample Collection: Carefully collect the clear lower layer (aqueous phase) for HPLC analysis.

  • HPLC Analysis: Inject the collected sample into the HPLC system.

Protocol 2: Extraction using Methanol and Heat

This method is a cost-effective approach for the quantitative estimation of Calcipotriol from ointments.[5]

  • Sample Preparation: Weigh 1 g of the ointment and transfer it to a conical flask.

  • Initial Extraction: Add 20 mL of methanol to the flask.

  • Melting and Dispersion: Heat the mixture in a water bath at 50-55°C until the ointment base melts completely, ensuring proper mixing.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter it.

  • Repeated Extraction: Repeat the extraction process two more times using 10 mL of methanol for each extraction to ensure complete recovery.

  • Sample Pooling and Dilution: Combine all the extracts in a volumetric flask and adjust the final volume to 100 mL with methanol.

  • Sonication and Analysis: Sonicate the final solution for 10 minutes before injecting it into the HPLC system.

Data Presentation

Table 1: Comparison of Solvent Systems for Recovery

Solvent System (Diluent)Average Recovery of Calcipotriol (%)Reference
Acetonitrile:Water (95:5 v/v)> 95%[3][4]
Methanol~100%[5]
EthanolNot specified[6]

Note: Data for Impurity C is not explicitly provided in the cited literature, but the recovery of the parent drug, Calcipotriol, is a strong indicator of the extraction efficiency for its structurally similar impurities.

Table 2: Typical HPLC Method Parameters

ParameterSpecificationReference
Column RP-C18, 150 x 4.6 mm, 2.7 µm[2][3]
Column Temperature 50°C[2][3]
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)[][3]
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)[][3]
Detection Wavelength 264 nm[2][5]
Injection Volume 20 µL[]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis start Weigh Ointment Sample disperse Disperse in n-Hexane start->disperse sonicate Sonicate for 15 min disperse->sonicate add_diluent Add ACN:Water (95:5) sonicate->add_diluent vortex Vortex for 5 min add_diluent->vortex centrifuge Centrifuge at 5000 rpm vortex->centrifuge collect Collect Lower Aqueous Layer centrifuge->collect hplc Inject into HPLC System collect->hplc end Quantify Impurity C hplc->end

Caption: Workflow for the extraction of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of Impurity C cause1 Incomplete Ointment Dispersion issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Analyte Degradation issue->cause3 sol1 Increase Sonication/Vortex Time cause1->sol1 sol2 Optimize Extraction Solvent (e.g., ACN:Water) cause2->sol2 sol3 Use Amber Glassware & Control Temperature cause3->sol3

Caption: Troubleshooting logic for low recovery of Impurity C.

References

Validation & Comparative

Comparison of different HPLC columns for Calcipotriol impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in calcipotriol (B1668217), a synthetic vitamin D3 analogue used in the treatment of psoriasis, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of the HPLC column is paramount in achieving the desired separation and resolution of calcipotriol from its related substances, including isomers and degradation products. This guide provides a comparison of different HPLC columns reported in the literature for calcipotriol impurity profiling, supported by experimental data.

Performance Comparison of HPLC Columns

The following table summarizes the performance of various reversed-phase (RP) HPLC columns used for the analysis of calcipotriol and its impurities. The data has been compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

ColumnDimensionsParticle SizeMobile PhaseFlow RateTemperatureDetectionAnalysis TimeKey Separations
RP-18 [1][2]--Methanol:Acetonitrile:Water (67:23:10, v/v/v)--UV18 minCalcipotriol from cholecalciferol (Vitamin D3) and calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[1][2]
Supelco Ascentis Express RP-C18 [3][4]150 x 4.6 mm2.7 µmGradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran1.0 - 2.0 mL/min50°C264 nm (Calcipotriol), 240 nm (Betamethasone dipropionate)~70 minIsomeric impurities of Calcipotriol (including pre-calcipotriol) and impurities of Betamethasone dipropionate.[3][4]
Acquity UPLC BEH C18 [5]100 x 2.1 mm1.7 µmGradient of Water/Formic Acid (0.1%) and Acetonitrile/Formic Acid (0.1%)0.3 mL/min40°CPDA10 minCalcipotriol from its photodegradation products.[5]
Phenomenex Luna C18 [6]250 x 4.6 mm5 µmMethanol:Water (80:20, v/v)1.0 mL/min-264 nmRetention time of 8.2 min for CalcipotriolCalcipotriol in bulk and ointment formulations.[6]
Zorbax 300 SB-C18 [7]250 x 4.6 mm3.5 µmMethanol:Water (70:30, v/v)1.0 mL/min25°C264 nm7.5 minCalcipotriol from its degradation products, including pre-calcipotriol.[7]
Primesep SB [8]150 x 4.6 mm5 µmAcetonitrile:Water (80:20) with 0.1% Acetic Acid1.0 mL/min-265 nm-Separation of Vitamin D2 and D3.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Method 1: Separation of Calcipotriol from Related Compounds using an RP-18 column[1][2]
  • Column: RP-18

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 67:23:10 (v/v/v).[1][2]

  • Detection: UV detection.

  • Outcome: Achieved total separation of calcipotriol from cholecalciferol and calcitriol within 18 minutes.[1][2]

Method 2: Stability-Indicating RP-HPLC Method for Impurities of Calcipotriol and Betamethasone Dipropionate[3][4]
  • Column: Supelco Ascentis Express RP-C18, 150 x 4.6 mm, 2.7 µm.[3][4]

  • Column Temperature: 50°C.[3][4]

  • Mobile Phase: Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[3][4]

  • Detection: 264 nm for Calcipotriol and its related compounds, and 240 nm for Betamethasone dipropionate and its impurities.[3]

  • Outcome: Capable of separating known and unknown impurities of both active ingredients, including the critical pre-calcipotriol impurity.[3]

Method 3: UHPLC Method for Photodegradation Assessment of Calcipotriol[5]
  • Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm, with an Acquity UPLC BEH C18 VanGuard pre-column.[5]

  • Column Temperature: 40°C.[5]

  • Mobile Phase: A gradient program with Eluent A (water/formic acid, 0.1% v/v) and Eluent B (acetonitrile/formic acid, 0.1% v/v). The gradient runs from 95% to 0% Eluent A over 10 minutes.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Detection: Photodiode Array (PDA) detector.[5]

  • Outcome: A validated method suitable for the determination of calcipotriol and its photodegradation products.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the HPLC analysis of calcipotriol impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Standard/Sample Weighing dissolution Dissolution in Diluent start->dissolution filtration Filtration (e.g., 0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection Prepared Sample separation Chromatographic Separation (Column) injection->separation detection Detection (UV/PDA) separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data integration Peak Integration & Identification chromatogram->integration quantification Impurity Quantification integration->quantification report Reporting quantification->report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: A generalized workflow for the analysis of calcipotriol impurities using HPLC.

Conclusion

The selection of an appropriate HPLC column is a critical step in the development of a robust method for calcipotriol impurity profiling. Reversed-phase C18 columns are the most commonly employed stationary phases, offering good retention and selectivity for calcipotriol and its related substances. The choice between different C18 columns, as well as the optimization of particle size and column dimensions (UHPLC vs. HPLC), will depend on the specific requirements of the analysis, such as the need for high throughput, resolution of critical pairs, or compatibility with mass spectrometry. The experimental conditions, particularly the mobile phase composition and temperature, must be carefully optimized for the chosen column to achieve the desired separation. This guide serves as a starting point for researchers and analysts in selecting and developing suitable HPLC methods for the quality control of calcipotriol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the identification and quantification of Calcipotriol (B1668217) Impurity C, a known impurity of the synthetic vitamin D analogue, Calcipotriol. The following sections present a cross-validation of methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Analytical Methods

The primary methods for the analysis of Calcipotriol and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for enhanced specificity. Below is a summary of quantitative data from various validated methods, providing a clear comparison of their performance characteristics.

Parameter Method 1: RP-HPLC Method 2: RP-HPLC for Simultaneous Estimation Method 3: UPLC-MS
Column RP-C18, 150 x 4.6 mm, 2.7 µm[1][2][3]C18, 150 mm x 4.6 mm, 5 µm[4]C8, 250 x 4.6 mm, 5 µm[5]
Mobile Phase Gradient elution with a mixture of water, methanol, acetonitrile (B52724), and tetrahydrofuran[1][2][3]Acetonitrile and water in a specific ratio[4]Isocratic elution with 85:15% v/v Methanol:Water[5]
Flow Rate 1.0 mL/min, with variations in the gradient program[3][]1.0 mL/min[4]1.0 mL/min[5]
Detection UV at 264 nm[1][2][3][]UV at 240 nm[4]Full-scan positive mode MS[5]
Linearity (r²) > 0.999[4]> 0.999[4]Not explicitly stated for Impurity C
LOD 0.002 µg/mL (for Calcipotriol)[1][2][3]0.04 µg/mL (for Calcipotriol)[4]Not explicitly stated for Impurity C
LOQ 0.006 µg/mL (for Calcipotriol)[1][2][3]0.12 µg/mL (for Calcipotriol)[4]Not explicitly stated for Impurity C
Accuracy (% Recovery) 98-102%[4]98-102%[4]Not explicitly stated for Impurity C

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following protocols are based on established and validated procedures for the analysis of Calcipotriol and its impurities.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed for the estimation of isomeric impurities of Calcipotriol, including Impurity C.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.[1][2][3]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.

  • Detection: UV detection at 264 nm for Calcipotriol and its related impurities.[1][2][3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.

Method 2: RP-HPLC for Simultaneous Estimation

This method is optimized for the simultaneous estimation of Calcipotriol and Betamethasone in pharmaceutical formulations, but is also capable of separating impurities.

  • Instrumentation: An HPLC system with a UV Detector.[4]

  • Column: Reverse phase C18 column (4.6 mm × 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water in a specified ratio, with the pH adjusted as needed.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV detection at 240 nm.[4]

  • Injection Volume: 20 µL.[4]

Method 3: UHPLC/MS for Photodegradation Assessment

This method is used to assess the photodegradation of Calcipotriol and identify its degradation products, which may include Impurity C.

  • Instrumentation: A UHPLC system coupled with a mass spectrometer.

  • Column: Teknokroma tracer excel column (C8 250×4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with 85:15% v/v Methanol:Water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Full-scan positive mode mass spectrometry.[5]

  • Sample Preparation: Samples are prepared by dissolving the standard or sample in methanol.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_execution 2. Experimental Execution cluster_data_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting DefineObjective Define Objective: Compare Method A vs. Method B for Impurity C Analysis SelectMethods Select Candidate Methods (e.g., HPLC, UPLC-MS) DefineObjective->SelectMethods DefineValidation Define Validation Parameters (ICH Q2(R1)) SelectMethods->DefineValidation PrepareSamples Prepare Standard & Sample Solutions of Calcipotriol & Impurity C DefineValidation->PrepareSamples AnalyzeA Analyze Samples using Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples using Method B PrepareSamples->AnalyzeB CollectDataA Collect Performance Data (Method A) AnalyzeA->CollectDataA AnalyzeB->CollectDataA Inter-method comparison CollectDataB Collect Performance Data (Method B) AnalyzeB->CollectDataB CompareData Compare Results: Linearity, Accuracy, Precision, LOD, LOQ, Specificity CollectDataA->CompareData CollectDataB->CompareData AssessEquivalence Assess Method Equivalence or Superiority CompareData->AssessEquivalence Documentation Document Cross-Validation Results in a Report AssessEquivalence->Documentation Documentation->DefineObjective Feedback Loop for Method Improvement

Caption: Workflow for the cross-validation of analytical methods.

References

A Researcher's Guide to Determining the Relative Response Factor of Calcipotriol Impurity C in HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity C in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a critical parameter for its precise measurement.

Calcipotriol, a synthetic vitamin D3 analog, is a widely used treatment for psoriasis.[] During its synthesis and storage, various impurities can arise, including this compound, which is the (5E)-geometric isomer of Calcipotriol.[2][3] Due to the structural similarity, the UV absorption characteristics of Calcipotriol and its Impurity C may differ, necessitating the use of a Relative Response Factor for accurate quantification when using a non-specific detection method like UV.

This guide outlines a detailed experimental protocol for the determination of the RRF for this compound, presents a framework for data analysis, and compares the potential outcomes of using an experimentally determined RRF versus assuming a default RRF of 1.0.

Experimental Protocol: Determining the RRF of this compound

This protocol is based on established HPLC methods for Calcipotriol analysis.[4][5][6] The primary goal is to generate calibration curves for both Calcipotriol and this compound to determine their respective response factors.

1. Materials and Reagents:

  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 2.7 µm particle size[4]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 1.0 g/L of tris(hydroxymethyl)aminomethane adjusted to pH 7.25 with phosphoric acid) in a 45:55 ratio.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50 °C[4]

  • Detection Wavelength: 264 nm[][4][8]

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions:

  • Stock Solutions (100 µg/mL):

    • Accurately weigh about 10 mg of Calcipotriol Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Curve Solutions:

    • Prepare a series of at least five calibration solutions for both Calcipotriol and this compound by diluting the respective stock solutions with the mobile phase. A suggested concentration range is from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., if the specification for Impurity C is 0.2%, the concentration range could span from approximately 0.05 µg/mL to 3 µg/mL).

4. Data Collection and Analysis:

  • Inject each calibration solution in triplicate into the HPLC system.

  • Record the peak area for Calcipotriol and this compound in each chromatogram.

  • Plot the mean peak area against the concentration for both compounds to generate two separate calibration curves.

  • Perform a linear regression analysis for each calibration curve to determine the slope.

5. Calculation of the Relative Response Factor (RRF): The RRF is calculated as the ratio of the slope of the impurity to the slope of the API.[9][10]

RRF = (Slope of this compound) / (Slope of Calcipotriol)

Workflow for RRF Determination

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Calculation stock_api Calcipotriol Stock Solution cal_api Calcipotriol Calibration Series stock_api->cal_api Dilute stock_imp Impurity C Stock Solution cal_imp Impurity C Calibration Series stock_imp->cal_imp Dilute hplc Inject Solutions into HPLC cal_api->hplc cal_imp->hplc chromatograms Obtain Chromatograms & Peak Areas hplc->chromatograms plot_api Plot Calcipotriol Calibration Curve chromatograms->plot_api plot_imp Plot Impurity C Calibration Curve chromatograms->plot_imp slope_api Determine Slope (API) plot_api->slope_api slope_imp Determine Slope (Impurity) plot_imp->slope_imp rrf_calc Calculate RRF slope_api->rrf_calc slope_imp->rrf_calc

Caption: Workflow for the experimental determination of the Relative Response Factor.

Data Presentation and Comparison

The following tables provide a template for summarizing the experimental data and comparing the impact of using a determined RRF versus an assumed RRF of 1.0.

Table 1: Experimental Data for RRF Determination

CompoundConcentration (µg/mL)Mean Peak Area
Calcipotriol Level 1Area 1
Level 2Area 2
Level 3Area 3
Level 4Area 4
Level 5Area 5
Slope (API) Value
Calcipotriol Imp. C Level 1Area 1
Level 2Area 2
Level 3Area 3
Level 4Area 4
Level 5Area 5
Slope (Impurity) Value
Calculated RRF Value

Table 2: Comparison of Quantification Methods

ParameterMethod 1: Using Determined RRFMethod 2: Assuming RRF = 1.0
RRF Value Experimentally Determined1.0 (Assumed)
Formula for % Impurity *(Area_Imp / Area_API) * (1 / RRF) * 100(Area_Imp / Area_API) * 100
Example Calculated % Impurity Hypothetical ValueHypothetical Value
Accuracy HighPotentially Low
Compliance with ICH Q3B(R2) Recommended[9]Not Recommended if RRF ≠ 1.0

*For a sample where the concentration of the API is the same as the standard.

Logical Relationship of RRF and Accurate Quantification

RRF_Logic cluster_concepts Core Concepts cluster_approaches Quantification Approaches cluster_outcomes Outcomes uv_response Different UV Molar Absorptivity (API vs. Impurity) peak_area Unequal Peak Areas at Equal Concentrations uv_response->peak_area assume_rrf Assume RRF = 1.0 peak_area->assume_rrf determine_rrf Experimentally Determine RRF peak_area->determine_rrf inaccurate Inaccurate Impurity Quantification assume_rrf->inaccurate accurate Accurate Impurity Quantification determine_rrf->accurate

Caption: The impact of RRF on the accuracy of impurity quantification.

Conclusion

The determination of an accurate Relative Response Factor for this compound is a critical step in the development of robust analytical methods for Calcipotriol drug substances and products. While an RRF of 1.0 is often used as a default, this assumption can lead to significant errors in the quantification of impurities, potentially impacting the safety and quality of the final product. By following a systematic experimental protocol, researchers can determine a specific and accurate RRF for this compound. This experimentally derived value, when incorporated into the impurity calculation, ensures a more precise and reliable assessment of the purity profile of Calcipotriol, aligning with regulatory expectations and best scientific practices.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Calcipotriol and its related impurities under various stress conditions. The information is compiled from peer-reviewed studies and is intended to assist in the development of stable pharmaceutical formulations and robust analytical methods.

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. However, its efficacy and safety are intrinsically linked to its stability. The molecule is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various impurities. Understanding the stability profile of Calcipotriol and its impurities is paramount for ensuring product quality and therapeutic effectiveness.

Executive Summary of Stability Profiles

Calcipotriol exhibits significant degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. Its impurities, primarily isomers and degradation products, also demonstrate varying degrees of stability. Pre-Calcipotriol, a significant isomer, is known to form under thermal stress. Photodegradation is a critical concern for Calcipotriol, with substantial degradation observed upon exposure to UV radiation. The presence of certain excipients, such as the UV filter sulisobenzone (B1217978), can further accelerate photodegradation and lead to the formation of additional degradation products.

Data Presentation: Quantitative Analysis of Degradation

The following tables summarize the quantitative data on the degradation of Calcipotriol and the formation of its impurities under different stress conditions, as reported in various studies.

Table 1: Forced Degradation of Calcipotriol

Stress ConditionParametersObservationQuantitative DataReference
Acid Hydrolysis 0.01N HCl, Room Temperature, 5 minSignificant degradationData not specified[]
Base Hydrolysis 0.005N NaOH, Room Temperature, 5 minSignificant degradationData not specified[]
Oxidative Stress 3% H₂O₂, 70°C, 10 minSignificant deteriorationData not specified[]
Thermal Stress 60°C, 2 hoursConsiderable deteriorationData not specified[]
Thermal Stress 80°C, 5 hours (in ACN)Formation of Pre-CalcipotriolCalcipotriol:Pre-Calcipotriol ratio of 70:30[2]
Photolytic Exposure 1.2 million lux hours, 200 Wh/m² UV lightConsiderable deteriorationData not specified[]
Photodegradation UVA, Broadband UVB, Narrowband UVBExtensive degradation>90% degradation[3]
Photodegradation (with Sulisobenzone) UVA irradiation, 1 hour (in methanol)Unexpected degradationFormation of four degradation products (CP-2 to CP-5)[4][5]

Table 2: Known Impurities of Calcipotriol

Impurity NameTypeFormation ConditionsAnalytical Method
Pre-Calcipotriol IsomerThermal stress, present in solutions at equilibrium.[4]RP-HPLC[2]
Impurity B Process-related/DegradationIntermediate in Pre-Calcipotriol formation.[2]RP-HPLC[2]
Impurity C Process-related/Degradation-RP-HPLC[2]
Impurity D Process-related/Degradation-RP-HPLC[2]
CP-2, CP-3, CP-4, CP-5 Photodegradation ProductsFormed in the presence of sulisobenzone under UV radiation.[4][5]UHPLC/MS^E^[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • A stock solution of Calcipotriol is prepared by dissolving the standard in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 0.2 mg/mL.[4]

2. Stress Conditions:

  • Acid Hydrolysis: The stock solution is treated with 0.01N hydrochloric acid at room temperature for a specified period (e.g., 5 minutes).[] The solution is then neutralized with an equivalent amount of base.

  • Base Hydrolysis: The stock solution is treated with 0.005N sodium hydroxide (B78521) at room temperature for a specified period (e.g., 5 minutes).[] The solution is then neutralized with an equivalent amount of acid.

  • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and heated (e.g., at 70°C for 10 minutes).[]

  • Thermal Degradation: The stock solution is heated in a controlled environment (e.g., 60°C for 2 hours or 80°C for 5 hours).[][2]

  • Photostability: The stock solution is exposed to a combination of visible and UV light in a photostability chamber (e.g., 1.2 million lux hours and 200 Wh/m²).[] Alternatively, samples can be irradiated with specific wavelengths such as UVA, broadband UVB, or narrowband UVB.[3]

3. Sample Analysis:

  • After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for separating and quantifying Calcipotriol from its impurities and degradation products.

1. Chromatographic System:

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]

    • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Column Temperature: The column is maintained at an elevated temperature, such as 50°C, to improve peak shape and resolution.[2]

  • Detection: UV detection at 264 nm is suitable for Calcipotriol and most of its related impurities.[2]

2. Method Validation:

  • The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2] Validation parameters include Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[2][6]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed degradation pathways.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Calcipotriol Stock Solution acid Acid Hydrolysis (0.01N HCl, RT) start->acid base Base Hydrolysis (0.005N NaOH, RT) start->base oxidation Oxidation (3% H2O2, 70°C) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Study of Calcipotriol.

Calcipotriol_Degradation_Pathway cluster_impurities Degradation Products & Isomers Calcipotriol Calcipotriol ImpB Impurity B (cis/trans isomer) Calcipotriol->ImpB Isomerization Hydrolysis Hydrolysis Products Calcipotriol->Hydrolysis Acid/Base Oxidation Oxidation Products Calcipotriol->Oxidation H₂O₂ Photo Photodegradation Products (e.g., CP-2 to CP-5) Calcipotriol->Photo UV Light PreCalci Pre-Calcipotriol ImpB->PreCalci Rearrangement

Caption: Proposed Degradation Pathways of Calcipotriol.

Conclusion

The stability of Calcipotriol is a critical attribute that influences the quality, safety, and efficacy of its pharmaceutical formulations. This guide has summarized the key stability challenges, including degradation under hydrolytic, oxidative, thermal, and photolytic conditions. The formation of impurities, particularly Pre-Calcipotriol and various photodegradants, necessitates the use of validated stability-indicating analytical methods for their monitoring and control. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and drug development professionals working on Calcipotriol-based therapies. A thorough understanding of these stability aspects is essential for the development of robust and effective treatments for psoriasis.

References

In-Silico Toxicity Prediction: A Comparative Guide for Calcipotriol and its Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

A Proactive Approach to Drug Safety in Pharmaceutical Development

For Immediate Release

In the landscape of pharmaceutical development, ensuring the safety of drug products is paramount. This includes a thorough evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may arise during the synthesis or storage process. This guide provides a framework for the in-silico toxicity prediction of Calcipotriol, a synthetic vitamin D analog used in the treatment of psoriasis, and its known process-related impurity, Calcipotriol Impurity C. By leveraging computational toxicology models, researchers and drug development professionals can proactively assess potential toxicities, particularly mutagenicity, in line with regulatory guidelines such as the ICH M7, thereby supporting a safer and more efficient drug development pipeline.

This comparative guide outlines a recommended in-silico workflow, details the necessary experimental protocols for computational assessment, and presents the underlying signaling pathway of the parent drug.

Comparative Molecular Structures

A foundational step in any in-silico analysis is the examination of the molecular structures of the compounds . The structures of Calcipotriol and its Impurity C are presented below.

CompoundChemical Structure
Calcipotriol
alt text
This compound
alt text

Proposed In-Silico Toxicity Prediction Workflow

The following workflow is proposed for a comparative in-silico toxicity assessment of Calcipotriol and this compound, adhering to the principles outlined in the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3][4][5][6][7][8]

In_Silico_Toxicity_Prediction_Workflow Figure 1: In-Silico Toxicity Prediction Workflow cluster_Input Input cluster_Prediction In-Silico Prediction cluster_Analysis Analysis & Review cluster_Output Output Parent Calcipotriol Structure QSAR_Expert Expert Rule-Based (Q)SAR (e.g., Derek Nexus) Parent->QSAR_Expert QSAR_Statistical Statistical-Based (Q)SAR (e.g., Sarah Nexus) Parent->QSAR_Statistical Impurity This compound Structure Impurity->QSAR_Expert Impurity->QSAR_Statistical Endpoint_Analysis Endpoint Analysis: - Genotoxicity (Ames) - Carcinogenicity - Skin Sensitization - Other relevant endpoints QSAR_Expert->Endpoint_Analysis QSAR_Statistical->Endpoint_Analysis Expert_Review Expert Review of Predictions Endpoint_Analysis->Expert_Review Classification ICH M7 Classification (Class 1-5) Expert_Review->Classification Report Comparative Toxicity Report Classification->Report

Caption: Proposed workflow for the in-silico toxicity prediction of Calcipotriol and its Impurity C.

Experimental Protocols: In-Silico Assessment

The in-silico assessment should be conducted using two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies, as recommended by the ICH M7 guideline.[1][2][3][4][5][6][7][8]

1. Expert Rule-Based (Q)SAR Analysis (e.g., Derek Nexus)

  • Objective: To identify structural alerts for toxicity based on a knowledge base of structure-toxicity relationships.

  • Methodology:

    • Input the 2D chemical structures of Calcipotriol and this compound into the Derek Nexus software.

    • Run predictions for a comprehensive set of toxicological endpoints, including but not limited to:

      • Mutagenicity (in vitro, bacterial)

      • Carcinogenicity

      • Skin sensitization

      • Hepatotoxicity

      • Cardiotoxicity

    • The software will identify any structural fragments (toxicophores) that are associated with a particular toxicity.

    • Review the output, which will provide a qualitative prediction (e.g., "positive," "negative," "equivocal," or "inactive") and a reasoning for the prediction based on the activated structural alert.

2. Statistical-Based (Q)SAR Analysis (e.g., Sarah Nexus)

  • Objective: To provide a statistical prediction of toxicity based on machine learning models trained on large datasets of experimental toxicity data.

  • Methodology:

    • Input the 2D chemical structures of Calcipotriol and this compound into the Sarah Nexus software.

    • The primary endpoint for this analysis, in the context of ICH M7, is bacterial mutagenicity (Ames test).

    • The software will generate a prediction (positive or negative) for mutagenicity, along with a confidence level for that prediction.

    • The output will also highlight the structural features that contributed to the prediction.

3. Expert Review and ICH M7 Classification

  • Objective: To integrate the results from both (Q)SAR models, conduct a weight-of-evidence assessment, and assign an ICH M7 classification to the impurity.

  • Methodology:

    • A qualified expert reviews the predictions from both the expert rule-based and statistical-based models.

    • The expert considers the strength of the evidence, the concordance between the models, and any other relevant information (e.g., mechanistic insights, data on structurally similar compounds).

    • Based on this comprehensive review, this compound would be classified according to the ICH M7 framework (Classes 1-5), which determines the necessary control strategy.

Predicted Toxicological Endpoints: A Comparative Table

The following table outlines the key toxicological endpoints to be assessed and provides a template for summarizing the in-silico prediction results for Calcipotriol and Impurity C.

Toxicological EndpointIn-Silico ModelPredicted Outcome: CalcipotriolPredicted Outcome: this compound
Mutagenicity (Ames) Derek Nexus (Expert Rule-Based)Hypothetical OutcomeHypothetical Outcome
Sarah Nexus (Statistical-Based)Hypothetical OutcomeHypothetical Outcome
Carcinogenicity Derek NexusHypothetical OutcomeHypothetical Outcome
Skin Sensitization Derek NexusHypothetical OutcomeHypothetical Outcome
Hepatotoxicity Derek NexusHypothetical OutcomeHypothetical Outcome
Cardiotoxicity Derek NexusHypothetical OutcomeHypothetical Outcome

Note: The outcomes are hypothetical and would be populated upon completion of the in-silico analysis.

Calcipotriol's Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[9][10][11] Understanding this pathway is crucial for contextualizing the on-target effects of Calcipotriol and can provide insights into potential off-target effects that might be relevant to toxicity.

VDR_Signaling_Pathway Figure 2: Calcipotriol Signaling Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Calcipotriol Calcipotriol VDR_cyto Vitamin D Receptor (VDR) Calcipotriol->VDR_cyto Binds VDR_RXR_complex VDR-RXR-Calcipotriol Complex VDR_cyto->VDR_RXR_complex RXR_cyto Retinoid X Receptor (RXR) RXR_cyto->VDR_RXR_complex Heterodimerization VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Cell_Response ↓ Proliferation ↑ Differentiation Gene_Transcription->Cell_Response

Caption: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway activated by Calcipotriol.

Conclusion

The proactive in-silico assessment of pharmaceutical impurities is a critical component of modern drug development, aligning with the principles of Quality by Design (QbD) and regulatory expectations. By employing a robust, dual-methodology (Q)SAR approach as outlined in this guide, researchers can efficiently and effectively compare the potential toxicities of a parent drug like Calcipotriol with its impurities. This not only aids in the early identification and mitigation of risks but also supports the development of safer medicines for patients. The framework presented here serves as a valuable resource for scientists and drug development professionals in navigating the complexities of impurity qualification.

References

A Comparative Analysis of VDR Binding Affinity: Calcipotriol vs. Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of the synthetic vitamin D analogue, Calcipotriol, and its related substance, Impurity C, to the Vitamin D Receptor (VDR). While extensive data exists for Calcipotriol, a potent VDR agonist, publicly available quantitative data on the binding affinity of Impurity C is limited. This document summarizes the available information, outlines the standard experimental protocol for determining VDR binding affinity, and presents relevant biological pathways.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the known binding affinity of Calcipotriol for the VDR. At present, there is no publicly available, peer-reviewed data quantifying the binding affinity of Calcipotriol Impurity C to the VDR.

CompoundBinding Affinity (IC50/Ki)ReceptorComments
CalcipotriolComparable affinity to Calcitriol (B1668218) (the active form of Vitamin D)VDRCalcipotriol is a high-affinity ligand for the VDR.[1] It is considered to have comparable affinity to the natural ligand, calcitriol, while exhibiting lower activity in regulating calcium metabolism.
Impurity CData not publicly availableVDRThis compound is described as a ligand for VDR-like receptors.[2][3] Some research suggests that vitamin D isomers with a (5E, 7E) triene structure, like Impurity C, may have higher biological activity.[4]

Experimental Protocols: Determining VDR Binding Affinity

The binding affinity of a compound to the VDR is typically determined using a competitive radioligand binding assay. This method assesses the ability of an unlabeled compound (the competitor, e.g., Calcipotriol or Impurity C) to displace a radiolabeled ligand (e.g., [³H]-calcitriol) from the VDR.

Principle:

The assay is based on the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for a limited number of receptor binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: High-specific-activity [³H]-calcitriol.

  • Competitor: Calcipotriol, Impurity C, or other test compounds, serially diluted.

  • Non-specific Binding Control: A high concentration of unlabeled calcitriol (e.g., 1000-fold excess).

  • Assay Buffer: A suitable buffer to maintain protein stability (e.g., Tris-HCl based buffer).

  • Separation System: Glass fiber filters and a vacuum filtration manifold to separate bound from free radioligand.

  • Detection: Liquid scintillation counter.

Methodology:

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the competitor are incubated together to allow binding to reach equilibrium. Control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand) are also prepared.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound ligand passes through.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the VDR signaling pathway and the experimental workflow for a competitive binding assay.

VDR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Differentiation, Inhibition of Proliferation) Gene_Transcription->Biological_Response

Caption: VDR Genomic Signaling Pathway initiated by Calcipotriol binding.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor VDR Source Incubation Incubate Receptor, Radioligand & Competitor Receptor->Incubation Radioligand [3H]-Calcitriol Radioligand->Incubation Competitor Test Compound (Calcipotriol or Impurity C) Competitor->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Curve Plot Dose-Response Curve Calculate_Binding->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Head-to-Head Comparison of Analytical Techniques for Calcipotriol Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Calcipotriol (B1668217) is paramount for drug safety and efficacy. This guide provides an objective comparison of key analytical techniques used for the detection and quantification of Calcipotriol impurities, supported by experimental data and detailed methodologies.

Calcipotriol, a synthetic vitamin D3 analog, is susceptible to degradation under various conditions, including exposure to acid, base, oxidation, light, and heat. This degradation, along with potential byproducts from the manufacturing process, can lead to the formation of various impurities. Common impurities include isomers like pre-calcipotriol and other degradation products. Accurate and sensitive analytical methods are crucial for identifying and controlling these impurities to meet regulatory standards.

The most prevalent analytical techniques for Calcipotriol impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS). This guide will delve into a head-to-head comparison of these methods.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical techniques for the detection of Calcipotriol and its impurities.

ParameterRP-HPLC with UVUHPLC/MSLC-MS/MS
Limit of Detection (LOD) 0.002 µg/mL (for Calcipotriol)[1]7.39 µg/mL0.5 ng/mL (in receptor medium), 1 ng/mL (in skin homogenate)[2]
Limit of Quantitation (LOQ) 0.006 µg/mL (for Calcipotriol)[1]50 µg/mL40 ng/mL (in ointment)[2]
Linearity Range LOQ to 0.15 µg/mL[1]15–150 μg/mL[3]Not explicitly stated, but assay was linear[2]
Accuracy (% Recovery) > 98%[4]99.17% to 101.55%[3]Not explicitly stated
Precision (%RSD) < 2%[4]Repeatability CV of 2.41%[3]Not explicitly stated
Analysis Time ~7.5 - 70 minutes< 7 minutes[5]Not explicitly stated

Experimental Workflows and Methodologies

A typical workflow for the analysis of Calcipotriol impurities involves sample preparation, chromatographic separation, and detection. The specifics of each step vary depending on the chosen technique.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Ointment/Bulk Drug extraction Dispersion & Extraction (e.g., with n-Hexane) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration injection Injection into LC System filtration->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Analysis chromatogram->integration quantification Impurity Quantification integration->quantification

Caption: General workflow for Calcipotriol impurity analysis.
Detailed Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a widely used, robust method for the separation and quantification of Calcipotriol and its known impurities.

  • Sample Preparation: An ointment sample is dispersed in n-hexane, followed by extraction with a diluent (e.g., a mixture of acetonitrile (B52724) and water). The mixture is then centrifuged, and the clear lower layer is collected for injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[1]

    • Mobile Phase: A gradient elution using a mixture of water, methanol (B129727), acetonitrile, and tetrahydrofuran.[1] An alternative isocratic method uses methanol and water (70:30 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 50°C.[1]

    • Detection: UV detector at 264 nm for Calcipotriol and its related impurities.[1][]

    • Injection Volume: 20 µL.[]

2. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC/MS)

UHPLC offers faster analysis times and higher resolution compared to traditional HPLC.[5] Coupling with a mass spectrometer provides structural information for impurity identification.

  • Sample Preparation: Calcipotriol solutions are prepared in methanol at a concentration of 0.1 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: Not explicitly stated in the provided abstracts, but typically a sub-2 µm particle size C18 column.

    • Mobile Phase: Gradient elution is commonly used.

    • Flow Rate: 0.30 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection: Mass Spectrometry (MS) in full-scan positive mode.[8]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides very high sensitivity and selectivity, making it ideal for detecting trace-level impurities and for analyses in complex matrices.[2][9]

  • Sample Preparation: Liquid-liquid extraction is used for samples such as ointment, skin homogenate, and receptor medium.[2]

  • Chromatographic Conditions:

    • Column: Extend-C18 column.[2]

    • Mobile Phase: Isocratic elution.[2]

    • Detection: Electrospray ionization in negative ion mode with multiple-reaction monitoring (MRM).[2]

Head-to-Head Comparison

G cluster_hplc RP-HPLC cluster_uplc UHPLC/MS cluster_lcmsms LC-MS/MS hplc_pros Pros: - Robust and widely available - Good for known impurities - Cost-effective uplc_pros Pros: - Faster analysis - Higher resolution and sensitivity - MS provides structural information hplc_cons Cons: - Longer analysis times - Lower resolution than UPLC - Limited identification power (UV) lcmsms_pros Pros: - Highest sensitivity and selectivity - Excellent for trace analysis - Definitive structural confirmation uplc_cons Cons: - Higher equipment cost - More complex method development lcmsms_cons Cons: - Most expensive - Requires specialized expertise

Caption: Comparison of analytical techniques for Calcipotriol impurity detection.
  • RP-HPLC with UV detection is the workhorse for routine quality control of Calcipotriol. It is reliable for quantifying known impurities and is relatively inexpensive to operate. However, its longer run times can be a bottleneck in high-throughput environments, and its resolution may not be sufficient to separate all co-eluting impurities. Furthermore, UV detection does not provide structural information, making the identification of unknown impurities challenging.

  • UHPLC/MS represents a significant advancement over HPLC. The use of sub-2 µm particles in the column allows for much faster separations without sacrificing, and often improving, resolution.[5] This is particularly beneficial for complex impurity profiles. The addition of a mass spectrometer provides molecular weight information, which is invaluable for the tentative identification of unknown degradation products and process impurities.[9]

  • LC-MS/MS offers the pinnacle of sensitivity and selectivity. It is the method of choice for trace-level impurity detection and for challenging matrices. The MS/MS capability allows for the fragmentation of impurity ions, providing detailed structural information that can lead to unambiguous identification.[10] While powerful, the cost and complexity of LC-MS/MS systems mean they are typically reserved for more demanding applications, such as the characterization of novel impurities or for metabolism studies.

Conclusion

The choice of analytical technique for Calcipotriol impurity detection depends on the specific requirements of the analysis. For routine quality control where the impurities are known and present at levels detectable by UV, RP-HPLC is a suitable and cost-effective option. When faster analysis times, higher resolution, and the identification of unknown impurities are required, UHPLC/MS is the superior choice. For applications demanding the highest sensitivity and definitive structural elucidation of trace-level impurities, LC-MS/MS is the most powerful tool available. As regulatory expectations for impurity characterization continue to increase, the adoption of MS-based methods like UHPLC/MS and LC-MS/MS is becoming increasingly standard in the pharmaceutical industry.

References

Inter-laboratory validation of Calcipotriol Impurity C analytical method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical method for Calcipotriol (B1668217) Impurity C, a critical parameter in ensuring the quality and safety of calcipotriol active pharmaceutical ingredients (APIs) and drug products. While no public data from a formal inter-laboratory validation study for the analytical method of Calcipotriol Impurity C is available, this document summarizes and compares the performance of a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating and quantifying this impurity. The information is compiled from published single-laboratory validation studies and is intended to serve as a valuable resource for researchers and analytical scientists.

Data Presentation

The performance of a stability-indicating RP-HPLC method suitable for the analysis of this compound is summarized below. This method is capable of separating this compound from the active ingredient and other related substances.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Calcipotriol and its Impurities

Performance CharacteristicResult
Linearity Range (Calcipotriol)LOQ to 0.15 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (Calcipotriol)0.002 µg/mL[1]
Limit of Quantitation (LOQ) (Calcipotriol)0.006 µg/mL[1]
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%
RobustnessWithin acceptance limits

Table 2: Comparison of Chromatographic Conditions for Calcipotriol Analysis

ParameterMethod by Bhogadi et al. (2015)[1]General RP-HPLC Method for Calcipotriol[2]
ColumnRP-C18, 150 x 4.6 mm, 2.7 µmPhenomenex Luna C18, 250mm X 4.6 mm, 5µ
Mobile PhaseGradient elution with water, methanol, acetonitrile, and tetrahydrofuranIsocratic elution with methanol: water (80:20, v/v)
Flow RateNot specified1 mL/min
Detection Wavelength264 nm[1]264 nm[2]
Column Temperature50°C[1]Ambient

Experimental Protocols

The following is a detailed methodology for a stability-indicating RP-HPLC method for the estimation of Calcipotriol and its impurities, including Impurity C, based on the work by Bhogadi, R., et al. (2015).

Objective: To separate and quantify Calcipotriol and its related impurities, including Impurity C, in bulk drug and pharmaceutical dosage forms.

Materials and Reagents:

  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade)

  • Sample of Calcipotriol bulk drug or formulation

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[1]

  • Column Temperature: 50°C.[1]

  • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient program should be optimized to achieve adequate separation.

  • Detection: UV detection at 264 nm.[1]

  • Injection Volume: 10 µL (typical, can be optimized)

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of Calcipotriol Reference Standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentrations.

  • Impurity Standard Solution: Prepare a stock solution of this compound Reference Standard in the same diluent. This can be used for peak identification and system suitability.

  • System Suitability Solution: A solution containing both Calcipotriol and this compound to verify the resolution and performance of the chromatographic system.

  • Sample Solution: Accurately weigh and dissolve the Calcipotriol bulk drug or formulation in the diluent to achieve a known concentration.

Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrated by the separation of Calcipotriol from its impurities, with no interference from the matrix. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to show that the method is stability-indicating.

  • Linearity: Assessed by analyzing a series of concentrations of the analyte. A linear relationship between peak area and concentration should be established.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study, which would be the next step to formally validate the analytical method for this compound across different laboratories.

G cluster_0 Phase 1: Planning and Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting P1 Define Validation Scope and Objectives P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Samples P3->P4 E1 Laboratories Perform Analysis as per Protocol P4->E1 Samples and Protocol E2 Report Raw Data and Results E1->E2 Analytical Results A1 Statistical Analysis of Results (e.g., ANOVA) E2->A1 Data Submission A2 Assess Repeatability and Reproducibility A1->A2 A3 Identify and Investigate Outliers A2->A3 A4 Final Validation Report Generation A3->A4 F1 Method Validation Complete A4->F1 Final Report

Caption: Workflow for an Inter-laboratory Analytical Method Validation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Calcipotriol Impurity C, a critical aspect of laboratory operations and regulatory compliance. Adherence to these guidelines will help you maintain a safe working environment and prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and replaced if damaged.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Body Protection: Wear impervious, flame-resistant clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts, a respiratory protective device is necessary.[2][3]

In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.

  • Avoid generating dust.[1]

  • Do not touch damaged containers or spilled material without appropriate protective clothing.[1]

  • Sweep or vacuum up the spilled material.[1]

  • Collect the waste in a properly labeled, sealed container for disposal.

  • Prevent the spill from entering drains, water courses, or the ground.[1]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is strictly regulated to protect public health and the environment.[4][5] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5]

Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[4][5] In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[5][6] A critical component of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.[5][7]

While research laboratories may operate under different specific regulations than healthcare facilities, the principles of hazardous waste management remain the same. All employees handling hazardous waste must be properly trained in emergency procedures.[5]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous pharmaceutical waste.

    • Do not mix with non-hazardous waste.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical properties of the compound.

    • The label should clearly identify the contents as "Hazardous Waste," list the chemical name ("this compound"), and include any other information required by your institution's and local regulations.

  • Storage:

    • Store the waste container in a secure, designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

    • Storage times for hazardous waste are regulated, so ensure timely disposal.

  • Engage a Licensed Hazardous Waste Disposal Company:

    • The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous material disposal company.[1]

    • This company will be responsible for the transportation, treatment, and final disposal of the waste in compliance with all federal, state, and local regulations.[1]

  • Treatment and Disposal Method:

    • The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5][8]

    • Incineration ensures the complete destruction of the active pharmaceutical ingredient.[8]

    • Landfill disposal in a specially designed hazardous waste landfill may be an option in some cases, but this should be confirmed with your disposal vendor.[8]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [7][8]

  • Documentation:

    • Maintain detailed records of all hazardous waste generated and disposed of. This includes the name of the waste, quantity, date of generation, and date of disposal.

    • Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.

IV. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes key regulatory and safety information.

ParameterGuideline/RegulationSource
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[4][5]
EPA Subpart P (for healthcare facilities)[5][6]
Disposal Method Incineration by a licensed facility[1][5][8]
Prohibited Disposal Sewering (flushing down the drain)[5][7]
Personal Protective Equipment Gloves, safety goggles, protective clothing[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Pharmaceutical Waste start->identify segregate Segregate and Collect in Labeled, Sealed Container identify->segregate store Store in Designated Hazardous Waste Area segregate->store contact_vendor Contact Licensed Hazardous Waste Disposal Company store->contact_vendor transport Waste Transported by Licensed Vendor contact_vendor->transport dispose Final Disposal: Incineration at Permitted Facility transport->dispose document Document All Steps and Retain Records dispose->document end End: Compliant Disposal document->end

Caption: Workflow for the compliant disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcipotriol Impurity C. Adherence to these protocols is critical to ensure personal safety and proper disposal of hazardous materials. The information is based on the safety data for Calcipotriol hydrate, a closely related compound, to ensure a conservative and protective approach.[1]

Hazard Summary

Calcipotriol and its impurities are potent compounds that present significant health risks. Acute exposure can be fatal if swallowed or in contact with skin, and it can cause serious eye irritation and allergic skin reactions.[1][2] Chronic exposure is suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a comprehensive risk assessment for potent compounds.

Body PartRequired PPESpecifications
Hands Double GlovingTwo pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be worn over the gown cuff.[3]
Body Disposable GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles and a full-face shield are required to protect against splashes and aerosols.
Respiratory RespiratorA NIOSH-approved respirator is required when handling the powder form to prevent inhalation of dust particles.[1]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the work area.[4]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powder within the designated containment system (fume hood or glove box).

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the containment area.

Storage:

  • Store this compound in a well-ventilated, designated, and locked area.[1]

  • Keep the container tightly sealed and protected from light. Recommended storage is at 2-8°C in an amber vial under an inert atmosphere.[5]

Disposal Plan

Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered hazardous waste.

  • Segregate this waste into clearly labeled, sealed containers.

Disposal Procedure:

  • Do not mix this compound waste with other chemical waste streams.[1]

  • Dispose of all hazardous waste in accordance with institutional, local, and national regulations for toxic chemical waste.

  • Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh/Aliquot Powder prep_area->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decon Decontaminate Surfaces handling_solution->post_decon post_gloves Remove Outer Gloves post_decon->post_gloves disp_waste Segregate Hazardous Waste post_gloves->disp_waste disp_container Seal Waste Container disp_waste->disp_container disp_dispose Dispose per Regulations disp_container->disp_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.